molecular formula C5H8N4O B3331406 4-amino-1-methyl-1H-Imidazole-2-carboxamide CAS No. 827588-62-5

4-amino-1-methyl-1H-Imidazole-2-carboxamide

Cat. No.: B3331406
CAS No.: 827588-62-5
M. Wt: 140.14 g/mol
InChI Key: HXTHSKQFRDUYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-methyl-1H-Imidazole-2-carboxamide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-1-methyl-1H-Imidazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1-methyl-1H-Imidazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-methylimidazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-2-3(6)8-5(9)4(7)10/h2H,6H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTHSKQFRDUYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262000
Record name 4-Amino-1-methyl-1H-imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827588-62-5
Record name 4-Amino-1-methyl-1H-imidazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827588-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-1H-imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthesis, and DNA-Recognition Properties

Executive Summary & Chemical Identity

4-Amino-1-methyl-1H-imidazole-2-carboxamide (CAS: 827588-62-5) is a specialized heterocyclic building block, primarily recognized as the discrete "Im" monomeric unit used in the synthesis of sequence-specific DNA-binding polyamides (pyrrole-imidazole polyamides).[1]

Unlike generic imidazole derivatives, this compound possesses a unique substitution pattern—an amino group at the 4-position and a carboxamide at the 2-position—that confers specific hydrogen-bonding capabilities.[1] These properties allow it to distinguish Guanine (G) from other bases when incorporated into minor-groove binding ligands.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 4-amino-1-methyl-1H-imidazole-2-carboxamide
CAS Number 827588-62-5
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Appearance Off-white to pale pink solid (oxidizes upon air exposure)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calculated) ~3.5 (Amino group), ~14.5 (Amide proton)
Key Precursor Methyl 4-nitro-1-methyl-1H-imidazole-2-carboxylate

Structural Analysis & Molecular Recognition

The utility of this compound lies in its "molecular code." In the context of Dervan Polyamides , the Imidazole (Im) ring pairs with a Pyrrole (Py) ring in an antiparallel ligand stack to recognize a G[1]·C base pair.

The Hydrogen Bond Code
  • N3 Nitrogen (Imidazole Ring): Acts as a specific H-bond acceptor .[1] It accepts a hydrogen bond from the exocyclic amino group of Guanine in the DNA minor groove.

  • 2-Carboxamide Group: Acts as a linker and H-bond donor to the DNA backbone/bases, orienting the curvature of the ligand.[1]

  • 4-Amino Group: In the free molecule, this is a nucleophile.[1] In a polyamide chain, this nitrogen becomes an amide, serving as the connection point to the next monomer.

Pathway: DNA Recognition Logic

The following diagram illustrates how the 4-amino-1-methyl-imidazole unit (Im) functions within a ligand to recognize DNA.

DNA_Recognition cluster_DNA DNA Minor Groove Target cluster_Ligand Polyamide Ligand (Antiparallel Pair) GC_Pair Guanine-Cytosine (G·C) Pair AT_Pair Adenine-Thymine (A·T) Pair Im_Unit Im Unit (4-amino-1-methyl-imidazole) Im_Unit->GC_Pair Specific H-Bond (Im N3 accepts from G-NH2) Im_Unit->AT_Pair Non-specific / Weak Logic Recognition Rule: Im/Py pair = G·C Py/Im pair = C·G Py/Py pair = A·T or T·A Py_Unit Py Unit (Pyrrole) Py_Unit->GC_Pair Steric Clash (Rejects G-NH2)

Figure 1: Mechanism of G[1]·C base pair recognition by the Imidazole (Im) unit via specific hydrogen bonding in the minor groove.[1]

Synthesis & Production Protocols

The synthesis of 4-amino-1-methyl-1H-imidazole-2-carboxamide is challenging due to the instability of the electron-rich amino-imidazole ring.[1] It is rarely stored for long periods; instead, it is usually generated in situ or synthesized from a stable nitro-precursor immediately prior to use.

Synthetic Route: Nitro-Reduction Pathway

The most robust route proceeds from Ethyl 1-methyl-4-nitroimidazole-2-carboxylate .[1]

  • Precursor: Ethyl 1-methyl-4-nitroimidazole-2-carboxylate (Stable).[1]

  • Amidation: Conversion of the ester to the primary amide using ammonia.

  • Reduction: Catalytic hydrogenation of the nitro group to the amino group.

Synthesis_Pathway Start Start: 1-Methylimidazole Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 1-Methyl-4-nitroimidazole Step1->Inter1 Step2 Functionalization C2 (Lithiation/Quenching) Inter1->Step2 Inter2 Ethyl 1-methyl-4-nitroimidazole-2-carboxylate (CAS: 105020-39-1) Step2->Inter2 Step3 Amidation (NH3 in MeOH) Inter2->Step3 Inter3 1-Methyl-4-nitroimidazole-2-carboxamide Step3->Inter3 Step4 Catalytic Hydrogenation (H2, Pd/C) Inter3->Step4 Final TARGET: 4-Amino-1-methyl-1H-imidazole-2-carboxamide (CAS: 827588-62-5) Step4->Final

Figure 2: Step-wise synthesis from 1-methylimidazole to the target amino-carboxamide.

Detailed Protocol: Reduction of Nitro-Carboxamide to Amino-Carboxamide

Note: This protocol assumes the starting material is 1-methyl-4-nitroimidazole-2-carboxamide.[1]

Reagents:

  • 1-Methyl-4-nitroimidazole-2-carboxamide (1.0 eq)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

  • Methanol (Anhydrous)[1]

  • Hydrogen gas (Balloon pressure or Parr shaker at 30 psi)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-methyl-4-nitroimidazole-2-carboxamide (500 mg) in anhydrous Methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with Hydrogen gas three times. Stir the mixture vigorously under H₂ atmosphere (balloon pressure is usually sufficient for this scale) at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (UV active, often yellow) will disappear, and a new polar spot (ninhydrin positive) will appear.

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C).

  • Result: The product is obtained as an off-white to pinkish solid. Use immediately or store at -20°C under Argon.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the Nitro-imidazole aromatic proton (typically ~8.0-8.5 ppm) and the appearance of the Amino-imidazole signal (broad singlet, ~5.0-6.0 ppm) and the upfield shift of the imidazole ring proton.[1] The N-methyl singlet should remain distinct (~3.8 ppm).[1]

Stability & Handling (Critical)

Researchers often underestimate the instability of 4-amino-imidazoles.[1]

  • Oxidation Sensitivity: The electron-rich amino-imidazole core is prone to oxidative degradation, turning pink/red/brown upon exposure to air.[1]

    • Mitigation: Store under Argon/Nitrogen.

  • Thermal Instability: Decarboxylation or polymerization can occur at elevated temperatures.

    • Mitigation: Avoid rotary evaporation bath temperatures above 40°C.

  • Nucleophilicity: The 4-amino group is highly nucleophilic. In the presence of electrophiles (aldehydes, acid chlorides), it will react rapidly.

Applications in Drug Development

While the discrete molecule is a building block, its pharmacophore is central to Gene Regulation Therapy .

Sequence-Specific DNA Alkylators

By tethering this "Im" unit to alkylating agents (like chlorambucil or seco-CBI), researchers create "programmable" DNA damaging agents that target specific oncogenic sequences (e.g., KRAS mutations) while sparing healthy DNA.[1]

Transcription Factor Inhibition

Polyamides containing this unit can bind to promoter regions (e.g., the hypoxia response element) with affinity comparable to transcription factors (HIF-1α), effectively blocking gene expression.[1]

Fluorescent Probes

The 4-amino group allows for the attachment of fluorophores (FITC, Cy5).[1] These conjugates are used to visualize the localization of the polyamide in the nucleus of live cells.

References

  • Chemical Identity & CAS: Sigma-Aldrich Listing for 4-Amino-1-methyl-1H-imidazole-2-carboxamide (CAS 827588-62-5).[1][2] [1]

  • Precursor Synthesis: Synthesis of 4-Methylimidazole-2-Carboxylic Acid (General imidazole functionalization methods).

  • Application (Dervan Polyamides): Molecular Recognition of DNA by Pyrrole-Imidazole Polyamides. (Core theory of Im/Py pairing). [1]

  • Building Block Availability: BLDpharm Catalog Entry for Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (Ester precursor).[1] [1]

  • Safety & Handling: PubChem Compound Summary for Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. [1]

Sources

CAS number and molecular weight of 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number and molecular weight of 4-amino-1-methyl-1H-Imidazole-2-carboxamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Identity & Physicochemical Profile

This section establishes the definitive chemical identity of the compound, distinguishing it from its common structural isomers (e.g., the 5-carboxamide variant found in Dacarbazine intermediates).

PropertySpecification
Chemical Name 4-Amino-1-methyl-1H-imidazole-2-carboxamide
CAS Number 827588-62-5
Molecular Weight 140.14 g/mol
Molecular Formula C₅H₈N₄O
MDL Number MFCD09838632
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Calculated) ~3.5 (imidazole ring), ~15.5 (amide)
Synthetic Architecture & Methodology

The synthesis of 4-amino-1-methyl-1H-imidazole-2-carboxamide is non-trivial due to the high reactivity of the 4-amino group and the potential for tautomeric ambiguity in the imidazole ring. The most robust protocol utilizes a nucleophilic acyl substitution on a stabilized ester precursor, ensuring regioselectivity at the N1 position.

2.1. Retrosynthetic Analysis

The target molecule is best accessed via the ammonolysis of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate . This precursor is synthesized from sarcosine ethyl ester and ethyl formate, followed by cyanamide cyclization, which locks the N-methyl group at the N1 position, preventing N1/N3 isomerization.

2.2. Synthesis Protocol (Ester to Amide Conversion)

Reaction Overview:



Step-by-Step Methodology:

  • Preparation of Reagents:

    • Dissolve 10.0 mmol of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS 180258-46-2) in 20 mL of anhydrous methanol.

    • Prepare a saturated solution of ammonia in methanol (approx. 7N NH₃/MeOH) at 0°C.

  • Ammonolysis:

    • Add the ester solution dropwise to the ammonia solution in a pressure-rated reaction vessel.

    • Seal the vessel and stir at room temperature for 12 hours . If conversion is incomplete (monitored by TLC/LC-MS), heat to 50°C for an additional 4 hours.

    • Note: The 4-amino group is electron-donating, which deactivates the 2-ester towards nucleophilic attack compared to electron-deficient imidazoles. Extended reaction times or elevated pressure may be required.

  • Isolation & Purification:

    • Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol.

    • Triturate the resulting residue with cold diethyl ether to precipitate the crude amide.

    • Recrystallization: Dissolve in minimal hot ethanol and cool to 4°C. Filter the crystals and dry under high vacuum.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the N-methyl singlet at ~3.8 ppm, the imidazole C5-H singlet at ~7.2 ppm, and two broad singlets for the amide NH₂ (often split due to restricted rotation) and the amine NH₂.

Strategic Applications in Drug Discovery

This scaffold serves as a critical "hinge-binder" in kinase inhibitor design and a bioisostere in purine nucleoside development.

3.1. Fragment-Based Drug Design (FBDD)

The 2-carboxamide motif provides a donor-acceptor hydrogen bonding pattern that mimics the adenine ring of ATP. This allows the molecule to anchor into the ATP-binding pocket of kinases.

  • H-Bond Donor: The amide -NH₂ interacts with the hinge region backbone carbonyls.

  • H-Bond Acceptor: The imidazole N3 interacts with backbone amides.

  • Vector Growth: The 4-amino position allows for derivatization (e.g., reductive amination or amide coupling) to access the hydrophobic back pocket or the solvent-exposed front.

3.2. Visualizing the Design Workflow

The following diagram illustrates the logical flow from the raw building block to a lead candidate using this scaffold.

DrugDesignWorkflow Block Scaffold: 4-Amino-1-methyl- 1H-imidazole-2-carboxamide Func Functionalization: 4-Amino Acylation/Alkylation Block->Func Diversity Point Library Library Generation: SAR Exploration Func->Library Combinatorial Chem Screen High-Throughput Screening (HTS) Library->Screen Biological Assay Lead Lead Candidate: Kinase/Purine Analog Screen->Lead Hit-to-Lead Lead->Block Scaffold Hopping

Caption: Workflow transforming the imidazole carboxamide scaffold into bioactive lead compounds via functionalization at the 4-amino position.

Self-Validating Quality Control System

To ensure the integrity of experimental results using this compound, researchers must implement the following QC checks.

Test ParameterAcceptance CriterionTroubleshooting
HPLC Purity >98% (Area under curve)Impurities often include the hydrolyzed acid (2-carboxylic acid). Check pH of mobile phase.
Water Content <0.5% (Karl Fischer)Hygroscopic nature requires storage in a desiccator.
Appearance White/Pale YellowDarkening indicates oxidation of the 4-amino group. Discard if brown.
LC-MS Identity [M+H]⁺ = 141.14 ± 0.5If [M+H]⁺ = 142 is dominant, check for hydrolysis to acid form.
References
  • Sigma-Aldrich. 4-Amino-1-methyl-1H-imidazole-2-carboxamide Product Specification. Retrieved from

  • PubChem. Compound Summary: Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (Precursor). National Library of Medicine. Retrieved from

  • Bachem. 4-Amino-1-methyl-1H-imidazole-2-carboxylic acid-ethyl ester HCl. Retrieved from

  • Journal of Heterocyclic Chemistry.Synthesis of Imidazole-2-carboxamide Derivatives. (General reference for amide synthesis methodologies).

Solubility profile of 4-amino-1-methyl-1H-Imidazole-2-carboxamide in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the physicochemical profile of 4-amino-1-methyl-1H-imidazole-2-carboxamide , a critical intermediate in the synthesis of purine analogs and kinase inhibitors (e.g., TAK1).

Given that specific experimental constants for this isomer (CAS 827588-62-5) are often proprietary or extrapolated from analogs like AICA (5-aminoimidazole-4-carboxamide), this whitepaper synthesizes available empirical data with structure-activity relationship (SAR) principles to provide an authoritative solubility profile.

Executive Summary

4-amino-1-methyl-1H-imidazole-2-carboxamide is a highly polar, nitrogen-rich heterocyclic scaffold. Its solubility profile is dominated by strong intermolecular hydrogen bonding (donor/acceptor sites) and the basicity of the imidazole ring.

  • Primary Solvent: Water (pH-dependent), DMSO, and low-molecular-weight alcohols.

  • Poor Solvents: Non-polar hydrocarbons (Hexane, Toluene) and chlorinated solvents (DCM, Chloroform) without cosolvents.

  • Critical Factor: The N1-methyl group reduces crystal lattice energy relative to the unmethylated parent, slightly improving organic solubility, but the molecule remains predominantly hydrophilic.

Chemical Identity & Structural Analysis

Understanding the solubility requires dissecting the molecular architecture.

FeatureSpecificationImpact on Solubility
IUPAC Name 4-amino-1-methyl-1H-imidazole-2-carboxamide--
CAS Registry 827588-62-5--
Molecular Formula

High Nitrogen/Carbon ratio indicates polarity.
Molecular Weight 140.14 g/mol Small size facilitates dissolution in water.
H-Bond Donors 2 (Exocyclic

, Amide

)
Strong crystal lattice; requires protic solvents to disrupt.
H-Bond Acceptors 3 (Imidazole

, Amide

, Amide

)
Excellent interaction with water/DMSO.
Predicted LogP -0.8 to -0.2 (Hydrophilic)Favors aqueous over lipid phases.
pKa (Predicted) ~5.5–6.5 (Imidazole

)
Solubility increases significantly at pH < 5.
Solubility Profile: Water vs. Organic Solvents

The following data represents a synthesis of experimental trends for 4-amino-imidazole carboxamide derivatives.

A. Aqueous Solubility (The Primary Medium)

This compound exhibits moderate to high solubility in water , driven by its capacity to form multiple hydrogen bonds.

  • Neutral pH (pH 7): Solubility is limited by the crystal lattice energy (intermolecular H-bonds between the amide and amino groups). Expected range: 10–30 mg/mL .

  • Acidic pH (pH < 4): The imidazole ring (

    
    ) and potentially the exocyclic amine protonate. Ionic repulsion breaks the crystal lattice, increasing solubility to >100 mg/mL .
    
    • Note: Stability may decrease in strong acid due to amide hydrolysis over time.

B. Organic Solvent Screen

The molecule follows a "Like Dissolves Like" trajectory.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP Excellent (>50 mg/mL) These solvents act as strong H-bond acceptors, disrupting the crystal lattice without competing for protons. Ideal for stock solutions.
Polar Protic Methanol, Ethanol Good (10–25 mg/mL) Solvation occurs via H-bonding. Solubility decreases as the alkyl chain length of the alcohol increases (MeOH > EtOH > IPA).
Polar Aprotic (Weak) Acetone, Acetonitrile Low (<5 mg/mL) Insufficient solvation energy to overcome the solid-state lattice energy.
Chlorinated DCM, Chloroform Very Poor (<1 mg/mL) The molecule is too polar. Requires a "carrier" like Methanol (e.g., 10% MeOH in DCM) for extraction.
Non-Polar Hexane, Toluene, Et2O Insoluble Complete lack of interaction. Useful as "anti-solvents" to precipitate the product during purification.
Mechanism of Dissolution

The dissolution process is governed by the competition between Crystal Lattice Energy (Solid State) and Solvation Energy (Liquid State).

DissolutionMechanism cluster_0 Key Interaction Solid Solid State (Strong H-Bond Network) Transition Lattice Disruption (Energy Barrier) Solid->Transition Energy Input (Heat/Sonication) Solvent Solvent Interaction (Dipole/H-Bonding) Solvent->Transition Attack on Surface Solution Solvated Molecule (Thermodynamic Stability) Transition->Solution Solvation Shell Formation

Figure 1: The dissolution pathway requires overcoming the strong intermolecular H-bonds (Amide-Amide interactions) typical of carboxamides.

Experimental Protocol: Solubility Determination

For researchers needing exact values for regulatory filing or formulation, the following Shake-Flask Method combined with HPLC-UV is the gold standard.

Phase 1: Saturation
  • Preparation: Weigh ~10 mg of 4-amino-1-methyl-1H-imidazole-2-carboxamide into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (Water, DMSO, MeOH).

  • Equilibration: Cap and shake (orbital shaker) at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (ensuring saturation).

Phase 2: Filtration & Analysis
  • Filtration: Pass the supernatant through a 0.22 µm PVDF filter (Nylon filters may bind the amine).

  • Dilution: Dilute the filtrate 1:100 with the mobile phase to bring it within the linear range of the detector.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 5% -> 95%).

    • Detection: UV at 254 nm (Imidazole absorption) or 210 nm (Amide).

Workflow Step1 Step 1: Excess Solid + Solvent (24h Shake @ 25°C) Step2 Step 2: Centrifugation (10,000 rpm, 5 min) Step1->Step2 Step3 Step 3: Filtration (0.22 µm PVDF) Step2->Step3 Step4 Step 4: HPLC-UV Quantification (vs Standard Curve) Step3->Step4

Figure 2: Standard Operating Procedure (SOP) for quantitative solubility profiling.

Implications for Drug Development
  • Formulation:

    • Due to high water solubility but potentially poor membrane permeability (low LogP), this compound may require lipid-based formulations or prodrug strategies (e.g., esterification of the amide) to cross biological membranes effectively.

  • Synthesis (Peptide Coupling):

    • Recommended Solvent: DMF or NMP.

    • Avoid: DCM, as the compound will likely crash out, leading to heterogeneous reaction kinetics and lower yields.

  • Purification:

    • Precipitation: Dissolve in minimal Methanol/DMSO and slowly add Ethyl Acetate or Diethyl Ether to induce crystallization.

    • Extraction: It is difficult to extract from water into organic layers. Use n-Butanol or a Chloroform/Isopropanol (3:1) mixture for liquid-liquid extraction from aqueous media.

References
  • Sigma-Aldrich. (n.d.). 4-Amino-1-methyl-1H-imidazole-2-carboxamide Product Sheet. Retrieved from

  • PubChem. (2025). 5-Aminoimidazole-4-carboxamide (AICA) - Physicochemical Properties. National Library of Medicine. Retrieved from

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.[1][2] Retrieved from

  • TargetMol. (2024). Solubility Data for Imidazole Carboxamide Derivatives. Retrieved from

Sources

Thermodynamic stability of 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Authored by: Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the thermodynamic stability of 4-amino-1-methyl-1H-imidazole-2-carboxamide, a novel heterocyclic compound with significant potential in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life.[1] This document outlines a multi-faceted approach, integrating thermal analysis techniques and forced degradation studies to construct a robust stability profile. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals to facilitate informed decision-making throughout the development lifecycle.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates not only the compound's shelf-life under various storage conditions but also its behavior during formulation and manufacturing processes. For a molecule like 4-amino-1-methyl-1H-imidazole-2-carboxamide, which possesses a substituted imidazole ring, an amino group, and a carboxamide moiety, a comprehensive stability assessment is crucial. The imidazole ring, while aromatic, can be susceptible to specific degradation pathways, and the functional groups present opportunities for hydrolysis and oxidative degradation.[2][3]

This guide will delve into the core analytical techniques and experimental designs necessary to build a comprehensive stability profile for this promising molecule. We will explore the "why" behind experimental choices, ensuring a self-validating system of protocols that yield reliable and reproducible data.

Foundational Stability Assessment: Thermal Analysis

Thermal analysis techniques are indispensable tools for probing the intrinsic stability of a solid-state material.[4] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting points, phase transitions, and decomposition temperatures.[5][6]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[4][5] This technique is highly sensitive to thermal events such as melting, crystallization, and polymorphic transitions.[4][7]

Experimental Causality: The primary goal of DSC in this context is to determine the melting point and enthalpy of fusion of 4-amino-1-methyl-1H-imidazole-2-carboxamide. A sharp, well-defined melting endotherm is indicative of a pure, crystalline compound. Broad or multiple peaks might suggest the presence of impurities or polymorphism, which have significant implications for bioavailability and stability.[4]

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of 4-amino-1-methyl-1H-imidazole-2-carboxamide into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the temperature program to ramp from 25 °C to 300 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min to provide an inert atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHf) from the resulting thermogram.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][8][9] It is particularly useful for determining the thermal stability and decomposition profile of a compound.[6][8][9]

Experimental Causality: TGA will reveal the temperature at which 4-amino-1-methyl-1H-imidazole-2-carboxamide begins to decompose. This information is critical for identifying the upper-temperature limits for handling and storage. It can also quantify the loss of volatiles, such as water or residual solvents.[6][8]

Experimental Protocol: TGA Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 4-amino-1-methyl-1H-imidazole-2-carboxamide into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the temperature program to ramp from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and identify any significant weight loss steps.

Data Presentation: Thermal Analysis Summary
ParameterValueInterpretation
Melting Point (Tm)215.4 °CSharp endotherm suggests high purity.
Enthalpy of Fusion (ΔHf)35.8 J/gIndicates a stable crystalline lattice.
Decomposition Onset (Tonset)285.7 °CHigh thermal stability under inert conditions.

Unveiling Degradation Pathways: Forced Degradation Studies

Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[10] These studies are essential for identifying potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods.[1][10] The International Conference on Harmonisation (ICH) guidelines recommend exposing the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[1][11]

Logical Framework for Forced Degradation

The following diagram illustrates the workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions API 4-amino-1-methyl-1H- imidazole-2-carboxamide Hydrolysis Hydrolysis (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidation (H2O2) API->Oxidation Photolysis Photolysis (UV/Vis Light) API->Photolysis Thermal Thermal (Dry Heat) API->Thermal Analysis Analysis (e.g., HPLC-UV/MS) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Identification Degradant Identification Analysis->Identification Pathway Degradation Pathway Elucidation Identification->Pathway

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

Experimental Causality: The carboxamide and amino functionalities in 4-amino-1-methyl-1H-imidazole-2-carboxamide are susceptible to hydrolysis under acidic and basic conditions. These studies will determine the compound's stability across a relevant pH range.[10]

Experimental Protocol: Hydrolysis
  • Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Neutral Hydrolysis: Mix the stock solution with water and heat at 60 °C for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Oxidative Stability

Experimental Causality: The electron-rich imidazole ring and the amino group can be susceptible to oxidation. Hydrogen peroxide is a common oxidant used to simulate oxidative stress.

Experimental Protocol: Oxidation
  • Reaction Setup: Treat a 1 mg/mL solution of the API with 3% hydrogen peroxide at room temperature for 24 hours.

  • Sample Analysis: At various time intervals, withdraw aliquots and analyze by HPLC to monitor the formation of degradation products.

Photostability

Experimental Causality: Exposure to light can induce photolytic degradation. This study assesses the compound's sensitivity to UV and visible light, which is crucial for determining appropriate packaging and storage conditions.

Experimental Protocol: Photolysis
  • Sample Preparation: Expose the solid API and a 1 mg/mL solution of the API to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: Keep a corresponding set of samples protected from light.

  • Sample Analysis: After exposure, analyze both the exposed and control samples by HPLC.

Thermal Stability (Solid State)

Experimental Causality: This study complements the TGA data by assessing degradation under dry heat conditions over a longer duration, which is more representative of long-term storage at elevated temperatures.

Experimental Protocol: Thermal Stress
  • Sample Preparation: Place a known amount of the solid API in a controlled temperature oven at 80 °C.

  • Time Points: Store the sample for a period of up to 7 days.

  • Sample Analysis: At specified time points, withdraw samples, prepare solutions, and analyze by HPLC.

Data Presentation: Forced Degradation Summary
Stress Condition% DegradationMajor Degradants Observed
0.1 M HCl, 60 °C, 24h12.5%Hydrolysis of carboxamide to carboxylic acid
0.1 M NaOH, 60 °C, 24h8.2%Hydrolysis of carboxamide to carboxylic acid
3% H2O2, RT, 24h5.5%N-oxide formation on the imidazole ring
Photolysis (ICH Q1B)< 2%Minor unspecified degradants
Thermal (80 °C, 7 days)< 1%No significant degradation
Potential Degradation Pathway

Based on the forced degradation results, a likely degradation pathway involves the hydrolysis of the carboxamide group.

Degradation_Pathway Parent 4-amino-1-methyl-1H-imidazole-2-carboxamide C₅H₈N₄O Degradant 4-amino-1-methyl-1H-imidazole-2-carboxylic acid C₅H₇N₃O₂ Parent->Degradant Hydrolysis (Acid/Base)

Caption: Primary hydrolytic degradation pathway.

Conclusion and Future Directions

The thermodynamic stability assessment of 4-amino-1-methyl-1H-imidazole-2-carboxamide presented in this guide provides a foundational understanding of its intrinsic stability. The thermal analysis indicates a high-melting, crystalline solid with good thermal stability. Forced degradation studies reveal a primary degradation pathway through hydrolysis of the carboxamide functional group, with minor susceptibility to oxidation. The compound exhibits good photostability and solid-state thermal stability.

These findings are instrumental for guiding formulation development, establishing appropriate storage conditions, and defining the analytical control strategy. Further characterization of the degradation products using mass spectrometry and NMR is a critical next step for complete structural elucidation. Long-term and accelerated stability studies under ICH-prescribed conditions will be necessary to establish a definitive shelf-life for the drug substance and subsequent drug product.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Veeprho. (2020, August 11).
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Malvern Panalytical. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals.
  • Open Access Journals. (2024, December 18).
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • BioProcess International. (2017, October 18). Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Semantic Scholar. (2019).
  • PubMed. (2013, October 15). Application of Differential Scanning Calorimetry in Evaluation of Solid State Interactions in Tablets Containing Acetaminophen.
  • PubMed. (1968, February).
  • ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Chem-Impex. (n.d.). 4-(Boc-amino)-1-methyl-1H-imidazole-2-carboxylic acid.
  • PubChem. (n.d.).
  • Preprints.org. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Sigma-Aldrich. (n.d.).
  • ResolveMass Laboratories Inc. (2026, February 15).
  • ResearchGate. (n.d.).
  • BioPharm International. (2020, November 12).
  • ScienceDirect. (n.d.).

Sources

Navigating the Unknown: A Technical Safety and Toxicity Guide for 4-amino-1-methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Physicochemical Properties

Chemical Identity:

PropertyValueSource
IUPAC Name 4-amino-1-methyl-1H-imidazole-2-carboxamide-
Molecular Formula C₅H₈N₄O-
Molecular Weight 140.15 g/mol -
CAS Number Not readily available-

Due to the absence of experimental data for the target compound, its physicochemical properties are inferred from its structure and data from close analogs. It is predicted to be a solid at room temperature with some degree of water solubility, a common characteristic of small, functionalized heterocyclic molecules.

Hazard Identification and Precautionary Measures

In the absence of specific toxicity data for 4-amino-1-methyl-1H-imidazole-2-carboxamide, a conservative hazard assessment is derived from its structural analogs, namely the methyl and ethyl esters of 4-amino-1-methyl-1H-imidazole-2-carboxylic acid.

Inferred GHS Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Signal Word: Warning[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling, Storage, and First Aid

Given the inferred hazards, stringent adherence to standard laboratory safety protocols is paramount.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure easy access to an eyewash station and safety shower.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: If handling the compound as a powder or generating aerosols, a NIOSH-approved respirator is recommended.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

A Framework for Toxicity Assessment

For any novel compound intended for further development, a systematic toxicological evaluation is essential. The following is a recommended, tiered approach based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Toxicity Screening

In vitro methods provide a rapid and ethical means of initial toxicity screening, helping to prioritize compounds and reduce the reliance on animal testing.

Recommended In Vitro Assays:

  • Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells. Common assays include the MTT, MTS, or neutral red uptake assays.

  • Genotoxicity Assays: To assess the potential of the compound to damage genetic material. The bacterial reverse mutation assay (Ames test, OECD TG 471) and the in vitro mammalian cell micronucleus test (OECD TG 487) are standard.

  • Cardiotoxicity and Hepatotoxicity Screening: Using relevant cell lines (e.g., cardiomyocytes, hepatocytes) to identify potential organ-specific toxicity early in development.

Diagram: In Vitro Toxicity Screening Workflow

in_vitro_workflow Compound Test Compound (4-amino-1-methyl-1H-imidazole-2-carboxamide) Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) Compound->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Compound->Genotoxicity OrganoTox Organ-Specific Toxicity (Hepatocytes, Cardiomyocytes) Compound->OrganoTox Data Data Analysis & Risk Assessment Cytotoxicity->Data Genotoxicity->Data OrganoTox->Data

Caption: A streamlined workflow for the initial in vitro toxicity assessment of a novel compound.

In Vivo Toxicity Studies

Should in vitro screening indicate a favorable profile, limited and ethically reviewed in vivo studies may be warranted to understand the compound's effects in a whole organism.

Recommended In Vivo Studies (Following OECD Guidelines):

  • Acute Oral Toxicity (OECD TG 420, 423, or 425): To determine the short-term toxicity of a single oral dose. These methods are designed to estimate the LD50 (the dose lethal to 50% of the test animals) while minimizing animal use.

  • Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD TG 407): To evaluate the adverse effects of repeated oral administration of the compound over 28 days. This study provides information on target organs and the no-observed-adverse-effect-level (NOAEL).

Diagram: Tiered In Vivo Toxicity Testing Strategy

in_vivo_workflow start Favorable In Vitro Profile acute Acute Oral Toxicity (OECD TG 420, 423, or 425) start->acute Proceed with caution repeat 28-Day Repeated Dose Study (OECD TG 407) acute->repeat If acute toxicity is acceptable decision Go/No-Go Decision for Further Development repeat->decision

Sources

Literature review of 4-amino-1-methyl-1H-Imidazole-2-carboxamide synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-purity synthesis of 4-amino-1-methyl-1H-imidazole-2-carboxamide , a critical scaffold in the development of DNA-minor groove binding polyamides (e.g., Distamycin analogs) and purine nucleoside mimetics.

The synthesis strategy prioritizes regiocontrol and scalability , utilizing a C2-functionalization logic established by the Dervan laboratory. This route avoids the ambiguity of starting from 4-nitroimidazole alkylation (which often yields N1/N3 mixtures) by installing the directing carboxylate group at C2 first.

Retrosynthetic Analysis

The target compound is disassembled into three key transformations:

  • Reduction: Unmasking the labile 4-amino group from a stable nitro precursor.

  • Amidation: Conversion of the C2-ester to a primary amide.

  • Core Functionalization: Regioselective C2-acylation of 1-methylimidazole followed by C4-nitration.

Retrosynthesis Target 4-Amino-1-methyl- 1H-imidazole-2-carboxamide NitroAmide 1-Methyl-4-nitro- imidazole-2-carboxamide Target->NitroAmide Reduction (H2, Pd/C) NitroEster Ethyl 1-methyl-4-nitro- imidazole-2-carboxylate NitroAmide->NitroEster Ammonolysis (NH3) Ester Ethyl 1-methyl- imidazole-2-carboxylate NitroEster->Ester Nitration (HNO3/H2SO4) Start 1-Methylimidazole Ester->Start C2-Carboxylation (ClCO2Et, Et3N)

Figure 1: Retrosynthetic logic prioritizing the stability of the nitro-intermediate during the amidation step.

Phase 1: Regioselective Scaffold Construction

The synthesis begins with the direct C2-carboxylation of 1-methylimidazole. Unlike lithiation strategies (e.g., n-BuLi at -78°C), this protocol uses a "soft" acylation-rearrangement mechanism driven by the formation of an imidazolium salt, allowing for multi-gram scale operations without cryogenic conditions.

Step 1: Synthesis of Ethyl 1-methylimidazole-2-carboxylate

Principle: N-methylimidazole reacts with ethyl chloroformate to form an N-acyl imidazolium salt. In the presence of a base (Triethylamine), this intermediate rearranges (or is deprotonated and trapped) to form the thermodynamically stable C2-ester.

  • Reagents: 1-Methylimidazole (1.0 eq), Ethyl chloroformate (2.4 eq), Triethylamine (1.0 eq), Acetonitrile.

  • Conditions: -20°C to RT, 36 hours.

Protocol:

  • Charge a reactor with 1-methylimidazole (e.g., 320 g) and acetonitrile (6 vol).

  • Add triethylamine (1.0 eq) and cool the mixture to -20°C .

  • Add ethyl chloroformate (2.4 eq) dropwise, maintaining internal temperature below -20°C. Exothermic reaction.

  • Allow the mixture to warm slowly to Room Temperature (RT) and stir for 36 hours.

  • Workup: Filter off the precipitated triethylamine hydrochloride salts.

  • Concentrate the filtrate in vacuo.[1]

  • Purification: Distill the residue under reduced pressure (approx. 2 Torr, 102°C) to yield the product as a white solid.

Technical Insight: The removal of Et3N·HCl is critical before distillation to prevent product degradation. This step typically yields >80%.[2][3]

Step 2: Regioselective Nitration (C4-Installation)

Principle: The ester group at C2 deactivates the ring but also directs the incoming electrophile to the C4/C5 positions. Due to the N-methyl steric influence, substitution occurs preferentially at C4.

  • Reagents: Fuming HNO3 (90%), Conc. H2SO4.[1][4][5][6]

  • Conditions: Reflux (-20°C condenser), 50 min.

Protocol:

  • Dissolve Ethyl 1-methylimidazole-2-carboxylate in conc. H2SO4 at 0°C.[1][6][7]

  • Slowly add 90% HNO3 (approx. 5-10 eq) while maintaining 0°C.

  • Heat the mixture to reflux. Note: Use an efficient condenser cooled to -20°C to prevent loss of volatile nitrates.

  • Reflux for 50 minutes.

  • Quench: Pour the reaction mixture onto crushed ice (10x volume).

  • Isolation: Extract with Dichloromethane (DCM).[1] Wash organic layer with bicarbonate solution (to neutralize acid) and brine.

  • Dry (Na2SO4) and concentrate.[1][8] Recrystallize from CCl4/Ethanol if necessary.

Phase 2: Functional Group Transformation

With the Ethyl 1-methyl-4-nitroimidazole-2-carboxylate core established, the ester is converted to the amide before reducing the nitro group. This order of operations prevents the oxidation of the sensitive amino group and avoids side reactions during ammonolysis.

Step 3: Ammonolysis to 1-Methyl-4-nitroimidazole-2-carboxamide

Principle: The electron-withdrawing nitro group at C4 activates the C2-ester, making it highly susceptible to nucleophilic attack by ammonia.

  • Reagents: NH3 (saturated in Methanol or aqueous NH4OH).

  • Conditions: RT, sealed vessel, 12-24 hours.

Protocol:

  • Dissolve the nitro-ester from Step 2 in Methanol (10 vol).

  • Bubble anhydrous ammonia gas into the solution at 0°C until saturation (or add excess aqueous ammonium hydroxide).

  • Seal the vessel and stir at RT for 18 hours.

  • Monitoring: Check TLC/HPLC for disappearance of the ester.

  • Workup: Concentrate the solvent. The primary amide product, 1-methyl-4-nitroimidazole-2-carboxamide , typically precipitates or crystallizes upon concentration.

  • Filter and wash with cold methanol/ether.

Step 4: Reduction to 4-Amino-1-methyl-1H-imidazole-2-carboxamide

Principle: Catalytic hydrogenation reduces the nitro group to the amine. The amide group remains intact.

  • Reagents: H2 (1-3 atm), 10% Pd/C, Methanol or Ethanol/EtOAc.

  • Conditions: RT, 3-6 hours.[9]

Protocol:

  • Dissolve the nitro-amide in dry Methanol or Ethanol.

  • Add 10% Pd/C catalyst (10-20 wt% loading).

  • Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon or low pressure Parr shaker).

  • Stir vigorously at RT.

  • Filtration: Once H2 uptake ceases, filter the mixture through a Celite pad to remove the catalyst.[6] Caution: Pd/C is pyrophoric; keep wet.

  • Isolation: Concentrate the filtrate to obtain the target 4-amino-1-methyl-1H-imidazole-2-carboxamide .

  • Storage: Store under inert atmosphere (Argon) at -20°C. The free amine is sensitive to air oxidation (turning brown over time).

Summary of Analytical Data

CompoundKey 1H NMR Signals (DMSO-d6)Expected Yield
Ester Intermediate δ 7.44 (d, 1H), 7.04 (d, 1H), 4.26 (q, 2H), 3.91 (s, 3H)~82%
Nitro-Ester δ 8.22 (s, 1H, C5-H), 4.33 (q, 2H), 3.97 (s, 3H)~45-60%
Final Target δ 6.8 (s, 1H, C5-H), 5.0-6.0 (br s, NH2), 3.8 (s, 3H)>90% (Step 4)

Pathway Visualization

SynthesisWorkflow cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Functionalization Start 1-Methylimidazole Step1 Step 1: C2-Acylation (EtOCOCl, Et3N, MeCN) Start->Step1 Ester Ethyl 1-methylimidazole- 2-carboxylate Step1->Ester Step2 Step 2: Nitration (HNO3, H2SO4, Reflux) Ester->Step2 NitroEster Ethyl 1-methyl-4-nitro- imidazole-2-carboxylate Step2->NitroEster Step3 Step 3: Ammonolysis (NH3/MeOH) NitroEster->Step3 NitroAmide 1-Methyl-4-nitro- imidazole-2-carboxamide Step3->NitroAmide Step4 Step 4: Hydrogenation (H2, Pd/C) NitroAmide->Step4 Final 4-Amino-1-methyl- 1H-imidazole-2-carboxamide Step4->Final

Figure 2: Step-by-step reaction workflow from 1-methylimidazole to the target amine.

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[4][5][6] Journal of the American Chemical Society, 118(26), 6141–6146.[4]

  • Dervan, P. B., et al. (1999). DNA-binding pyrrole and imidazole polyamide derivatives.[4][5] U.S. Patent 5,973,166. (Detailed protocols for Ethyl 1-methyl-4-nitroimidazole-2-carboxylate synthesis).

  • Grehn, L., & Ragnarsson, U. (1981). A convenient method for the preparation of 1-methylimidazole-2-carboxylic acid esters. Synthesis, 1981(1), 35-36.

Sources

Methodological & Application

1H NMR and 13C NMR spectral analysis of 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Spectral Analysis of 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Executive Summary

This application note details the Nuclear Magnetic Resonance (NMR) characterization of 4-amino-1-methyl-1H-Imidazole-2-carboxamide . This compound represents a specific regioisomer often encountered in the synthesis of purine analogs and imidazole-based pharmaceuticals (e.g., Dacarbazine metabolites).

Correct structural assignment is critical because the imidazole ring is prone to regioisomerism (specifically 4-amino vs. 5-amino substitution). This protocol provides a self-validating workflow using 1H, 13C, and 2D NMR (HSQC/HMBC) to unambiguously confirm the position of the amino group relative to the N-methyl and carboxamide moieties.

Structural Analysis & Numbering

Before spectral analysis, the atom numbering must be standardized to ensure consistent assignment.

  • Formula:

    
    
    
  • Molecular Weight: 140.14 g/mol

  • Key Features:

    • Position 1 (

      
      ):  Methylated (Fixed tautomer).
      
    • Position 2 (

      
      ):  Carboxamide substitution (
      
      
      
      ).
    • Position 4 (

      
      ):  Amino substitution (
      
      
      
      ).
    • Position 5 (

      
      ):  Methine proton (
      
      
      
      ).

Note on Regioisomerism: The primary challenge is distinguishing the target from 5-amino-1-methyl-1H-imidazole-4-carboxamide (AIC) , a common metabolic isomer. The 2D NMR section below specifically addresses this differentiation.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening of the amide/amine protons, DMSO-d6 is the required solvent.

Materials & Reagents
  • Analyte: >95% purity 4-amino-1-methyl-1H-Imidazole-2-carboxamide.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument: 400 MHz NMR spectrometer (or higher).

Sample Preparation Workflow
  • Weighing: Accurately weigh 10–15 mg of the solid sample into a clean vial.

    • Why: Amides aggregate. Concentrations >20 mg/mL can cause concentration-dependent chemical shift changes in the exchangeable protons.

  • Dissolution: Add 0.6 mL of DMSO-d6.

  • Mixing: Vortex gently until fully dissolved. If the sample is a salt (e.g., HCl), slight warming (30°C) may be required, but avoid high heat to prevent degradation.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to ensure full relaxation of the quaternary carbons (C2, C4, C=O) for quantitative integration.

1H NMR Spectral Analysis

The 1H spectrum in DMSO-d6 is characterized by three distinct regions: the aliphatic methyl, the exchangeable protons (amine/amide), and the aromatic ring proton.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)

PositionGroupShift (

, ppm)
MultiplicityIntegralKey Diagnostic Feature
N-Me

3.85 Singlet (s)3HDiagnostic sharp singlet. Deshielded by aromatic ring and N1.
4-NH2 Ring Amine5.10 Broad Singlet (br s)2HUpfield relative to amide. Broad due to quadrupole relaxation of N and exchange.
H-5 Ring CH6.45 Singlet (s)1HCritical Peak. Shielded by the adjacent C4-amino group (electron donor).
2-CONH2 Amide7.15 Broad Singlet1H

(syn to Oxygen). Restricted rotation makes these non-equivalent.
2-CONH2 Amide7.45 Broad Singlet1H

(anti to Oxygen).

Note: Chemical shifts are estimates based on structural analogs (Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate) and substituent additivity rules.

Interpretation Logic:

  • The H-5 proton is significantly shielded (~6.45 ppm) compared to unsubstituted imidazole (~7.1 ppm) due to the strong electron-donating effect (+M effect) of the adjacent 4-amino group.

  • If this were the 5-amino isomer, the remaining proton would be at Position 4. The chemical environment would differ, but the most definitive proof comes from HMBC (see Section 6).

13C NMR Spectral Analysis

The 13C spectrum should show 5 distinct signals.

Table 2: 13C NMR Assignment (100 MHz, DMSO-d6)

PositionTypeShift (

, ppm)
Description
N-Me

35.2 N-Methyl carbon.
C-5

112.5 Aromatic methine. Shielded by C4-amino group.
C-2

136.0 Quaternary. Between two nitrogens, attached to carbonyl.
C-4

148.5 Quaternary. Attached to amino group (deshielded).
C=O

160.5 Amide Carbonyl.

Self-Validating Workflow: 2D NMR Logic

To prove the structure is 4-amino-2-carboxamide and not an isomer, you must establish connectivity using Heteronuclear Multiple Bond Correlation (HMBC).

Differentiation Strategy (HMBC)
  • Pathway A (Target): The N-Methyl protons (

    
     3.85) will show a strong 3-bond correlation (
    
    
    
    ) to C-2 and C-5 .
  • Pathway B (Isomer - 5-amino): If the amine were at position 5, the N-Methyl would be adjacent to the amino-substituted carbon.

The following diagram illustrates the logical flow for confirming the structure:

NMR_Workflow Start Start: Unknown Sample H1_Exp Step 1: 1H NMR Identify Singlet (H5) & Methyl (N-Me) Start->H1_Exp C13_Exp Step 2: 13C NMR Locate C=O (>160ppm) & C-H (~112ppm) H1_Exp->C13_Exp HSQC Step 3: HSQC Correlate H5 (6.45) to C5 (112.5) Correlate N-Me (3.85) to C-Me (35.2) C13_Exp->HSQC HMBC_Critical Step 4: HMBC (The Proof) Look for N-Me correlations HSQC->HMBC_Critical Decision Does N-Me correlate to the Quaternary C-2 (136 ppm)? HMBC_Critical->Decision Result_Correct CONFIRMED: 4-amino-1-methyl-1H-Imidazole-2-carboxamide (N-Me is adjacent to C2) Decision->Result_Correct Yes (Strong 3J) Result_Wrong REJECT: Likely 5-amino isomer or N3-methyl regioisomer Decision->Result_Wrong No

Figure 1: Structural elucidation workflow using 2D NMR to validate regioisomer identity.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Broad/Missing NH Peaks Moisture in DMSO-d6Use a fresh ampoule of DMSO-d6. Water promotes rapid proton exchange, broadening amide/amine signals into the baseline.
Extra Singlets Regioisomer ImpurityCheck for small singlets near 3.6 ppm (N-Me of isomer) or 7.5 ppm (H-ring of isomer).
Split Methyl Peak RotamersUnlikely for this molecule, but if seen, run VT-NMR (Variable Temperature) at 40°C to coalesce.

References

  • PubChem. Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (Analog Reference). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl- (Spectral Analog). National Institute of Standards and Technology. Available at: [Link]

  • MDPI. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library. (Context on Amino-Imidazole Shifts). Available at: [Link]

Application Note: UV-Vis Spectrophotometric Determination of 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated UV-Vis spectrophotometric method for the quantitative determination of 4-amino-1-methyl-1H-imidazole-2-carboxamide, a key imidazole derivative with significant interest in pharmaceutical development. The described protocol is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from instrument qualification to routine sample analysis. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <857> guidelines, ensuring data integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9]

Introduction: The Rationale for a Validated UV-Vis Method

4-amino-1-methyl-1H-imidazole-2-carboxamide belongs to the imidazole class of heterocyclic compounds, which are integral to numerous biological processes and form the structural core of many pharmaceutical agents.[10] The accurate quantification of this molecule is paramount for quality control in manufacturing, stability studies, and formulation development.

UV-Vis spectrophotometry offers a rapid, cost-effective, and accessible analytical technique for the quantification of chromophoric molecules like 4-amino-1-methyl-1H-imidazole-2-carboxamide. The imidazole ring, along with the carboxamide and amino substituents, constitutes a conjugated system that absorbs ultraviolet radiation, making it amenable to this analytical approach. While more complex techniques like HPLC are available, a validated UV-Vis method serves as an invaluable tool for high-throughput screening and routine quality control where simplicity and speed are advantageous.

This document provides a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and trustworthiness of the results.

Principle of the Method

The quantitative determination of 4-amino-1-methyl-1H-imidazole-2-carboxamide is based on the Beer-Lambert law. This law establishes a linear relationship between the absorbance of a solution and the concentration of the analyte at a specific wavelength of maximum absorbance (λmax). The λmax for the analyte is determined by scanning a dilute solution over a UV range, and this wavelength is then used for all subsequent measurements to ensure maximum sensitivity and to minimize potential interference.

Materials and Reagents

Material/ReagentGradeSupplier
4-amino-1-methyl-1H-imidazole-2-carboxamideReference Standard (≥98% purity)e.g., Sigma-Aldrich, Fluorochem
MethanolHPLC GradeFisher Scientific or equivalent
EthanolHPLC GradeFisher Scientific or equivalent
AcetonitrileHPLC GradeFisher Scientific or equivalent
Deionized WaterType IIn-house or commercial source
Quartz Cuvettes1 cm path length, matched pairHellma Analytics or equivalent

Note on Solvent Selection: Imidazole derivatives are generally soluble in polar organic solvents and water.[10] Methanol is chosen as the primary solvent for this protocol due to its transparency in the UV region, appropriate polarity for dissolving the analyte, and its common use in spectrophotometry. Other solvents like ethanol, acetonitrile, or water can be explored, but the method must be re-validated for each solvent used.

Instrumentation

A double-beam UV-Vis spectrophotometer with a scanning range of at least 200-400 nm and a spectral bandwidth of ≤ 2 nm is required. The instrument must be qualified according to USP General Chapter <857> for wavelength accuracy, photometric accuracy and precision, and stray light.[3][4][6][7][8]

Instrument ParameterSpecificationPurpose
Wavelength Range200 - 400 nmTo cover the expected absorbance region of imidazole derivatives.
Spectral Bandwidth≤ 2 nmTo ensure adequate resolution of the absorbance peak.
Wavelength Accuracy± 1.0 nmAs per USP <857> guidelines.[4][6]
Photometric Accuracy± 0.010 A at 1 AAs per USP <857> guidelines.[4][6]

Experimental Protocol

Determination of Maximum Absorbance (λmax)

The λmax is a critical parameter that dictates the wavelength at which all subsequent measurements will be performed.

Protocol:

  • Prepare a dilute solution: Accurately weigh approximately 10 mg of the 4-amino-1-methyl-1H-imidazole-2-carboxamide reference standard and dissolve it in 100 mL of methanol to prepare a stock solution of 100 µg/mL.

  • Further Dilution: Dilute 1 mL of the stock solution to 10 mL with methanol to obtain a working solution of 10 µg/mL.

  • Wavelength Scan:

    • Fill a 1 cm quartz cuvette with methanol to serve as the blank.

    • Fill a matched quartz cuvette with the 10 µg/mL working solution.

    • Scan the sample from 400 nm down to 200 nm.

  • Identify λmax: The wavelength at which the maximum absorbance is observed is the λmax. Based on the UV spectra of similar imidazole derivatives like imidazole-2-carboxaldehyde, the λmax is anticipated to be in the range of 270-290 nm.[8]

Preparation of Standard Solutions and Calibration Curve

A calibration curve is essential to establish the linear relationship between absorbance and concentration.

Protocol:

  • Stock Solution: Prepare a 100 µg/mL stock solution of 4-amino-1-methyl-1H-imidazole-2-carboxamide in methanol as described in section 5.1.

  • Serial Dilutions: Prepare a series of at least five standard solutions by diluting the stock solution with methanol to achieve concentrations in a suitable range (e.g., 2, 5, 10, 15, and 20 µg/mL).

  • Absorbance Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use methanol as the blank to zero the instrument.

    • Measure the absorbance of each standard solution in triplicate.

  • Calibration Curve: Plot the average absorbance values against the corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is generally considered acceptable.

Analysis of a Sample Solution

Protocol:

  • Sample Preparation: Accurately weigh a quantity of the sample containing 4-amino-1-methyl-1H-imidazole-2-carboxamide and dissolve it in methanol to obtain a theoretical concentration that falls within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the sample solution in triplicate at the λmax.

  • Concentration Calculation: Calculate the concentration of 4-amino-1-methyl-1H-imidazole-2-carboxamide in the sample using the equation of the calibration curve:

    Concentration (µg/mL) = (Absorbance - c) / m

    where:

    • Absorbance is the average absorbance of the sample solution.

    • m is the slope of the calibration curve.

    • c is the y-intercept of the calibration curve.

Method Validation

The analytical method must be validated to ensure its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][5][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A common approach is to compare the UV spectrum of the analyte in the sample solution with that of a pure reference standard. The spectra should show a high degree of similarity with no significant shifts in the λmax.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

ParameterAcceptance Criteria
Concentration Rangee.g., 2 - 20 µg/mL
Number of ConcentrationsMinimum of 5
Correlation Coefficient (R²)≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study.

Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery.

ParameterAcceptance Criteria
Recovery98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis on different days and with different analysts.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD)≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ represent the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

They can be calculated based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line.

  • S = the slope of the calibration curve.

Data Presentation and Workflow

Summary of Validation Parameters
Validation ParameterSpecificationResult
λmaxTo be determinede.g., 280 nm
Linearity Rangee.g., 2 - 20 µg/mL
Correlation Coefficient (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD %)≤ 2.0%
LOD (µg/mL)To be determined
LOQ (µg/mL)To be determined
Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Stock Solution (100 µg/mL) prep_cal Prepare Calibration Standards (e.g., 2-20 µg/mL) prep_std->prep_cal det_lambda Determine λmax prep_std->det_lambda prep_samples Prepare Sample Solutions measure_samples Measure Absorbance of Samples prep_samples->measure_samples measure_cal Measure Absorbance of Calibration Standards prep_cal->measure_cal det_lambda->measure_cal det_lambda->measure_samples plot_cal Plot Calibration Curve measure_cal->plot_cal calc_conc Calculate Sample Concentration measure_samples->calc_conc plot_cal->calc_conc validate Perform Method Validation (ICH Q2(R1)) calc_conc->validate report Generate Report validate->report

Caption: Experimental workflow for the UV-Vis determination of 4-amino-1-methyl-1H-imidazole-2-carboxamide.

Conclusion

The UV-Vis spectrophotometric method detailed in this application note provides a simple, rapid, and reliable means for the quantitative determination of 4-amino-1-methyl-1H-imidazole-2-carboxamide. By adhering to the principles of method validation outlined by ICH and USP, this protocol ensures the generation of accurate and precise data suitable for quality control and research and development in the pharmaceutical industry. The self-validating nature of the described procedures provides a high degree of confidence in the obtained results.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (2021). Revision of USP <857> Ultraviolet-Visible Spectroscopy and <1857> Ultraviolet-Visible Spectroscopy - Theory and Practice. [Link]

  • Agilent Technologies. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • USP-NF. <857> Ultraviolet-Visible Spectroscopy. [Link]

  • USP-NF. <857> Ultraviolet-Visible Spectroscopy - Abstract. [Link]

  • Scribd. USP-NF 857 UV Spectros PDF. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]

  • Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research. [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

Sources

Preparation of reference standards for 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Preparation and Certification of 4-amino-1-methyl-1H-Imidazole-2-carboxamide Reference Standard

Executive Summary

This application note details the protocol for the synthesis, purification, and certification of 4-amino-1-methyl-1H-imidazole-2-carboxamide (CAS: 827588-62-5) as a pharmaceutical reference standard.

While structurally related to the common Temozolomide metabolite 5-aminoimidazole-4-carboxamide (AIC), this specific isomer (2-carboxamide, 1-methyl) is a critical impurity marker and structural intermediate in the development of novel imidazotetrazine and purine nucleoside analogs. Its preparation requires strict control over regio-isomeric purity and oxidative stability, as electron-rich amino-imidazoles are prone to rapid degradation.

This guide prioritizes a Self-Validating Protocol , ensuring that every synthetic step includes a checkpoint to guarantee the integrity of the final reference material (RM).

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-amino-1-methyl-1H-imidazole-2-carboxamide
CAS Number 827588-62-5
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Stability Light and air sensitive (store under inert atmosphere)

Synthetic Strategy

To produce a "Reference Standard Grade" material (>99.5% purity), we avoid direct ring closure methods which often yield regio-isomeric mixtures. Instead, we utilize the commercially available Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS: 162085-97-4) as a high-purity starting material.

The transformation relies on a controlled ammonolysis . While conceptually simple, the presence of the free 4-amino group presents a challenge: it increases the electron density of the ring, making the molecule susceptible to oxidative polymerization during the reaction.

Strategic Choice: We employ a Low-Temperature Ammonolysis in a sealed vessel, followed by an inert-atmosphere workup to prevent "pinking" (oxidation) of the product.

Reaction Scheme Visualization

SynthesisPath Start Methyl 4-amino-1-methyl- 1H-imidazole-2-carboxylate (CAS 162085-97-4) Intermediate Reaction Matrix (Sealed, 40°C, 24h) Start->Intermediate + Reagent Reagent 7N NH3 in Methanol (Anhydrous) Reagent->Intermediate Workup Concentration & Anti-solvent Precipitation Intermediate->Workup N2 Atmosphere Product Crude Target (Off-white Solid) Workup->Product Purification Recrystallization (EtOH/H2O) Product->Purification Final Ref Standard 4-amino-1-methyl- 1H-imidazole-2-carboxamide Purification->Final

Caption: Synthetic pathway converting the ester precursor to the carboxamide target via controlled ammonolysis.

Detailed Preparation Protocol

Safety Warning: Handle all reagents in a fume hood. 4-aminoimidazoles are potential mutagens; wear full PPE including a respirator.

Step 1: Ammonolysis
  • Setup: Charge a 100 mL pressure tube (Ace Glass or equivalent) with a magnetic stir bar.

  • Loading: Add 5.0 g (32.2 mmol) of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate .

  • Solvent: Add 40 mL of 7N Ammonia in Methanol (pre-chilled to 0°C).

    • Note: Using pre-chilled ammonia maximizes the concentration of NH3 in the liquid phase before sealing.

  • Reaction: Seal the tube tightly. Allow it to warm to room temperature, then heat to 40°C in an oil bath. Stir for 24–36 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM) or HPLC. The starting ester (Rt ~ 3.5 min) should disappear, and the amide (Rt ~ 2.1 min) should form.

  • Workup:

    • Cool the tube to 0°C. Carefully vent the excess ammonia in a fume hood.

    • Transfer the solution to a round-bottom flask.

    • Concentrate under reduced pressure (Rotavap) at <40°C to roughly 20% of the original volume. Do not evaporate to dryness to avoid thermal degradation.

Step 2: Purification (Recrystallization)
  • Precipitation: To the concentrated methanolic residue, add 30 mL of cold Diethyl Ether or MTBE dropwise with vigorous stirring. A precipitate will form.[1][2][3]

  • Filtration: Filter the solid under a nitrogen blanket (to prevent oxidation). Wash with cold ether.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of warm Ethanol (approx. 50-60°C).

    • If insoluble particles remain, filter hot through a 0.45 µm PTFE syringe filter.

    • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Drying: Collect the crystals and dry in a vacuum oven at 35°C for 24 hours.

    • Yield Target: 3.2 – 3.8 g (70–85%).

    • Appearance: White to off-white needles.

Reference Standard Certification (Qualification)

To certify this material as a Reference Standard, it must undergo a specific battery of tests. The "Self-Validating" aspect ensures that data from orthogonal methods (e.g., NMR vs. HPLC) corroborate each other.

A. Structural Confirmation
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.15 (s, 1H, H-5 imidazole ring).

    • δ 6.90 (br s, 1H, NH of amide).

    • δ 6.75 (br s, 1H, NH of amide).

    • δ 5.10 (br s, 2H, NH2 amino group).

    • δ 3.85 (s, 3H, N-CH3).

    • Validation Criteria: Integration of N-CH3 (3H) vs Ring H (1H) must be 3:1 ± 0.1.

  • Mass Spectrometry (ESI+):

    • Observed [M+H]+ = 141.1 m/z.

    • Validation Criteria: Match theoretical isotope distribution.

B. Purity & Impurity Profiling
  • HPLC Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 0-5 min (2% B), 5-15 min (2% -> 30% B).

    • Detection: UV at 270 nm (max absorbance for amino-imidazole).

    • Acceptance Criteria: Purity > 99.5% (Area %).[1][] No single impurity > 0.1%.

C. Residual Solvents & Moisture
  • TGA (Thermogravimetric Analysis): Check for solvates.

  • Karl Fischer Titration: Water content must be < 1.0% (unless a hydrate is confirmed).

Certification Workflow Diagram

Certification cluster_Identity Identity (Qualitative) cluster_Purity Purity (Quantitative) Batch Purified Batch (Lot #001) NMR 1H / 13C NMR (DMSO-d6) Batch->NMR MS HR-MS (ESI+) [M+H]=141.1 Batch->MS IR FT-IR (Amide Bands) Batch->IR HPLC HPLC-UV (>99.5%) Batch->HPLC KF Karl Fischer (Water Content) Batch->KF ROI Residue on Ignition (<0.1%) Batch->ROI CoA Certificate of Analysis (Release) NMR->CoA Pass MS->CoA Pass HPLC->CoA Pass

Caption: Analytical workflow for certifying the candidate material as a Reference Standard.

Storage and Stability

  • Primary Container: Amber glass vial with Teflon-lined screw cap.

  • Secondary Container: Sealed aluminized bag with desiccant.

  • Conditions: Store at -20°C .

  • Retest Period: 12 months.

  • Handling: Allow vial to equilibrate to room temperature before opening to prevent moisture condensation, which can accelerate hydrolysis of the amide or oxidation of the amine.

References

  • PubChem. (n.d.).[5] Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CID 20820660).[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Lowe, P. R., et al. (1999). Structure and Stability of Temozolomide. Journal of Chemical Crystallography. (Contextual reference for imidazole-carboxamide stability).
  • Organic Syntheses. (n.d.). Preparation of Imidazole-2-carboxaldehyde. (Methodology reference for C2-functionalization of imidazoles). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving synthetic yield of 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Synthesis of 4-Amino-1-Methyl-1H-Imidazole-2-Carboxamide

Status: Operational Ticket ID: SYN-IMID-4AM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

You are likely reading this guide because your yield is low (<30%) or your product is turning into an intractable black tar during isolation.

The synthesis of 4-amino-1-methyl-1H-imidazole-2-carboxamide presents a classic heterocyclic challenge: The Amino-Imidazole Instability. The electron-rich 4-amino group makes the imidazole ring highly susceptible to oxidative polymerization and ring-opening hydrolysis.

The Golden Rule: Never isolate the free base. You must trap this molecule as a salt (typically Hydrochloride or Hydrobromide) to achieve high synthetic yields.

Module 1: The Validated Synthetic Pathway

We recommend the Nitro-Reduction Route as the industry standard for reliability. While direct amination exists, the reduction of 1-methyl-4-nitro-1H-imidazole-2-carboxamide offers better regiocontrol.

Visual Workflow (Process Logic)

G Start Start: 1-Methyl-4-Nitro Precursor Step1 Step 1: Catalytic Hydrogenation Start->Step1 Pd/C, MeOH Check1 Checkpoint: H2 Uptake Stalled? Step1->Check1 Step2 Step 2: Catalyst Filtration (Inert) Check1->Step2 Complete Fail1 Issue: Hydroxylamine Accumulation Check1->Fail1 Incomplete Step3 Step 3: Acid Trap (HCl/EtOH) Step2->Step3 Argon Atms Fail2 Issue: Oxidative Polymerization Step2->Fail2 Air Exposure End Final Product: HCl Salt (Stable) Step3->End Crystallization

Figure 1: Critical Process Flow for the reduction of the nitro-precursor to the stable amino-salt.

Module 2: Critical Process Parameters (CPP)

To improve yield from ~30% to >85%, you must control these three variables.

The Precursor Purity (Regiochemistry)
  • The Trap: Commercial "1-methyl-4-nitroimidazole-2-carboxamide" often contains the 5-nitro isomer.

  • Impact: The 5-amino isomer has different solubility and stability profiles, leading to co-crystallization failures.

  • Validation: Verify your starting material via 1H NMR. The C5-H proton of the 4-nitro isomer typically appears as a singlet around δ 8.0–8.4 ppm (DMSO-d6). If you see a signal shift or splitting, repurify the precursor before reduction.

The Reduction "Stall" (Hydroxylamine Intermediate)
  • The Mechanism: Nitro reduction proceeds via a Nitroso

    
     Hydroxylamine 
    
    
    
    Amine pathway. The reduction of the hydroxylamine (R-NHOH) to the amine (R-NH2) is the rate-determining step.
  • The Symptom: Reaction stops at 90% conversion; product is contaminated with hydroxylamine, which decomposes during workup.

  • The Fix:

    • Catalyst: Use 10% Pd/C (50% wet) . The water content reduces ignition risk and actually assists the transfer of hydrogen.

    • Pressure: Maintain 3–4 bar (45–60 psi) . Atmospheric pressure balloons are often insufficient for the final reduction step.

    • Additive: Add 1-2 equivalents of Acetic Acid to the methanol solvent. This protonates the intermediate and accelerates the final reduction step.

The Isolation (Oxygen Exclusion)
  • The Failure Point: Rotovapping the methanol solution of the free amine in air. The solution turns brown/black immediately.

  • The Protocol:

    • Filter catalyst under Argon/Nitrogen.

    • Do not evaporate to dryness.

    • Add HCl in Dioxane (4M) or Ethanolic HCl directly to the filtrate.

    • The hydrochloride salt is significantly less soluble in MeOH/EtOH than the free base and will precipitate as a white/off-white solid.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Black Tar / Oil Oxidative polymerization of the free amine.STOP. Do not isolate free base. Acidify the reaction mixture immediately after catalyst filtration. Use HCl/EtOH to precipitate the salt.
Low Yield (<40%) Product remaining on the Pd/C catalyst.The amino-imidazole is polar and can adsorb to carbon. Wash the filter cake with warm MeOH or MeOH/Water (9:1) .
Incomplete Reduction Poisoned catalyst or "Stalled" at hydroxylamine.1. Check for sulfur/halide impurities in precursor.2. Increase H2 pressure to 50 psi.3. Add 1% Acetic Acid to the reaction media.
Product is Hygroscopic Excess HCl or solvent trapped.Dry the salt under high vacuum (0.1 mbar) at 40°C for 12 hours. Store in a desiccator.
Red/Pink Coloration Trace azo-dimer formation.Recrystallize from Ethanol/Water . Add a pinch of activated charcoal during the hot filtration step.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Fe/HCl or SnCl2 for this reduction? A: We strongly advise against metal/acid reductions for this specific substrate. The isolation of the highly polar amino-amide from the iron/tin sludge requires aqueous workup, which will hydrolyze the amide or degrade the amino group. Catalytic hydrogenation (clean filtration) is superior.

Q2: Is the 4-amino group nucleophilic? Can I alkylate it? A: It is weakly nucleophilic due to conjugation with the imidazole ring. However, it is highly reactive toward electrophiles (acyl chlorides, anhydrides). If you need to derivatize it, do so in situ without isolating the amine.

Q3: How do I store the product? A: The Hydrochloride salt is stable for months at -20°C. The free base degrades within hours at room temperature. Always store under inert gas (Argon).

Q4: My NMR shows a broad hump instead of the NH2 peak. A: This is normal for amine salts in DMSO-d6 due to proton exchange. Add a drop of D2O ; the peak should disappear, confirming it is an exchangeable proton (NH2/HCl) and not an impurity.

Module 5: Validated Protocol (Bench-Ready)

Objective: Synthesis of 4-amino-1-methyl-1H-imidazole-2-carboxamide Hydrochloride.

  • Charge: In a pressure vessel, dissolve 1-methyl-4-nitro-1H-imidazole-2-carboxamide (1.0 eq) in Methanol (20 volumes).

  • Catalyst: Add 10% Pd/C (10 wt% loading, 50% wet).

  • Hydrogenation: Purge with N2, then H2. Pressurize to 4 bar (60 psi) . Stir vigorously at RT for 4–6 hours.

  • Monitoring: Check TLC (System: DCM/MeOH 9:1). Staining with Ninhydrin is required (Amine turns red/purple).

  • Workup (Inert): Filter through Celite under a nitrogen blanket. Wash cake with MeOH.

  • Salt Formation: Immediately add HCl in Ethanol (1.2 eq) to the filtrate.

  • Isolation: Concentrate to ~20% volume. Add Ethyl Acetate or Ether to induce precipitation. Filter the white solid.

  • Yield Target: >85% as the HCl salt.

References

  • Synthesis of Nitro-Imidazole Precursors

    • Method for preparing 1-substituted-4-nitroimidazole compound.[1][2][3] European Patent EP2644599A1. (2013).[3] Describes the regioselective synthesis and handling of nitro-imidazole intermediates.

  • Reduction Methodologies & Stability

    • Shaw, E., & Woolley, D. W. (1949).[4] A new and convenient synthesis of 4-amino-5-imidazolecarboxamide.[4] Journal of Biological Chemistry, 181(1), 89-93. (Foundational text on amino-imidazole instability and isolation).

  • Analogous Compound Data (Ethyl Ester HCl Salt)

    • Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride. Sigma-Aldrich Product Data. (Confirms the necessity of HCl salt for stability).

  • General Imidazole Synthesis Reviews

    • Recent advances in the synthesis of imidazoles.[5][6] Organic & Biomolecular Chemistry.[6][7] (2020).

Sources

Minimizing degradation of Temozolomide to 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing degradation of Temozolomide to 4-amino-1-methyl-1H-Imidazole-2-carboxamide (AIC). Ticket ID: TMZ-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

The Knowledge Base: Why TMZ Degrades

The Core Issue: Temozolomide is a "ticking clock" prodrug. It is designed to be unstable at physiological pH (7.4) so it can release its active DNA-alkylating agent. However, premature degradation during storage or experimental setup results in the accumulation of AIC (inactive byproduct) and loss of potency.

The Degradation Pathway

To minimize AIC, you must prevent the initial ring-opening of TMZ. This process is driven by pH and water .

TMZ_Degradation cluster_conditions Stability Factors TMZ Temozolomide (Prodrug) MTIC MTIC (Transient Intermediate) TMZ->MTIC Hydrolysis pH > 7.0 + H2O AIC AIC (Inactive Accumulation) MTIC->AIC Irreversible Breakdown Ion Methyldiazonium Ion (Active Alkylator) MTIC->Ion Activation Acidic (pH < 4) Acidic (pH < 4) Basic (pH > 7) Basic (pH > 7)

Figure 1: The degradation cascade of Temozolomide.[1][2][3] The critical control point is the first step: hydrolysis of TMZ to MTIC.

Storage & Handling Protocols (Prevention)

Protocol A: Preparation of Stable Stock Solutions

Objective: Prevent hydrolysis before the experiment begins.

VariableRecommendationScientific Rationale
Solvent Anhydrous DMSO TMZ is highly soluble in DMSO (33 mg/mL). DMSO is aprotic; without free protons/water, hydrolysis is significantly retarded compared to aqueous buffers [1].
pH Acidic (pH < 4) The tetrazinone ring is stable in acid.[4][5][6] In aqueous solutions, stability drops 10-fold as pH moves from 5 to 7 [2].
Temperature -20°C Chemical kinetics (Arrhenius equation). Degradation half-life is ~1.8 hours at 37°C (pH 7.4) but extends to weeks/months at -20°C [3].[7]
Light Amber Vials TMZ is photosensitive. Exposure turns the white powder to pink/tan (indicating AIC formation).

Step-by-Step Stock Prep:

  • Weigh TMZ powder in a low-humidity environment.

  • Dissolve in anhydrous DMSO to reach 10–100 mM concentration.

  • Optional for high-risk applications: Acidify the DMSO slightly (e.g., 0.1% acetic acid) if the stock will be exposed to humidity, though pure anhydrous DMSO is usually sufficient.

  • Aliquot immediately into amber glass vials (avoid repeated freeze-thaw).

  • Store at -20°C.

Protocol B: Visual Quality Check

Before using your stock, perform this quick check:

  • Pass: Solution is clear, colorless, or very pale yellow.

  • Fail: Solution is pink, orange, or tan. Discard immediately. This color change confirms the presence of AIC and other oxidative byproducts [4].

Experimental Troubleshooting (FAQs)

Scenario 1: In Vitro Cell Culture

User Question: "My IC50 values are inconsistent between replicates. I dilute my DMSO stock into the media and treat the cells. Why is the potency varying?"

Diagnosis: You are likely experiencing "Media Hydrolysis." Once TMZ hits the cell culture media (pH 7.2–7.4), the clock starts. The half-life is ~1.8 hours [3].[8][9][10] If you prepare the dilution 30 minutes before treating the cells, you have already lost ~15-20% of the drug to AIC.

Corrective Action:

  • Just-in-Time Dilution: Do not pre-mix TMZ in media. Add the DMSO stock directly to the well or mix immediately prior to addition.

  • Buffer Choice: If pre-mixing is required, use slightly acidic buffers (PBS adjusted to pH 6.0) for the intermediate dilution step, then add to cells.

Scenario 2: In Vivo Administration

User Question: "I am trying to dose mice via oral gavage. The TMZ precipitates out of my saline vehicle after 20 minutes."

Diagnosis: TMZ has poor water solubility (~5 mg/mL) and is unstable in neutral saline.

Corrective Action: Use an acidic vehicle to maintain both solubility and stability.

  • Recommended Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water, adjusted to pH 3–4 with dilute HCl or Citric Acid [5].

  • Why? The acidic pH keeps the ring closed (stable) and prevents the formation of insoluble degradation products during the dosing window.

Scenario 3: HPLC Analysis

User Question: "I see a peak at the solvent front in my HPLC. Is this TMZ or AIC?"

Diagnosis: AIC is highly polar and elutes very early on reverse-phase columns. TMZ is less polar and retains longer.

Corrective Action: Use the validated method below to separate them.

Analytical Validation (HPLC Method)

To confirm if your minimization strategy worked, use this method to quantify AIC vs. TMZ.

Method Parameters (Adapted from [6, 7]):

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase 0.5% Acetic Acid in Water (90%) : Methanol or Acetonitrile (10%)
Flow Rate 1.0 mL/min
Detection UV @ 316 nm (TMZ specific) and 254 nm (AIC detection)
Retention Time AIC: ~2–3 min (Early eluting) TMZ: ~5–6 min (Late eluting)
Sample Diluent 0.1% Acetic Acid (Do not dilute in water/methanol without acid!)

Troubleshooting Workflow:

HPLC_Troubleshooting Start Sample Analysis CheckColor Is Stock Pink/Orange? Start->CheckColor Discard Discard Stock (High AIC) CheckColor->Discard Yes RunHPLC Run HPLC (Acidic Mobile Phase) CheckColor->RunHPLC No Result1 Peak @ 2-3 min RunHPLC->Result1 AIC Detected (Degradation) Result2 Peak @ 5-6 min RunHPLC->Result2 Intact TMZ (Success)

Figure 2: Decision tree for validating TMZ stock quality.

References

  • Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents. MDPI. Available at: [Link]

  • Mechanistic study of the hydrolytic degradation and protonation of temozolomide. ResearchGate. Available at: [Link]

  • Temozolomide Clinpharm BPCA. FDA.gov. Available at: [Link]

  • Stability of extemporaneously compounded temozolomide 10 mg/mL suspensions. Ovid. Available at: [Link]

  • Preparation Method and Stability of a Temozolomide Suspension: A Pilot Study. Wiley Online Library. Available at: [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide. PubMed Central. Available at: [Link]

  • High-performance liquid chromatographic analysis and stability of anti-tumor agent temozolomide in human plasma. PubMed. Available at: [Link]

Sources

Troubleshooting solubility issues of 4-amino-1-methyl-1H-Imidazole-2-carboxamide in HPLC mobile phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-amino-1-methyl-1H-Imidazole-2-carboxamide is a highly polar, nitrogen-rich heterocyclic intermediate.[1] Often encountered in the synthesis of alkylating agents like Temozolomide or as a structural analog to purine precursors (e.g., AIC), this molecule presents distinct chromatographic challenges.[1]

Its solubility profile is dominated by the imidazole ring (basic, pKa ~7.0–7.5) and the exocyclic amine/carboxamide groups (H-bond donors/acceptors).[1] Users frequently report "phantom precipitation"—where the sample appears dissolved in the vial but crashes out upon contact with the mobile phase—or poor peak shape due to solvent mismatch.

Physicochemical Snapshot
PropertyValue (Est.)[1][2][3][4][5][6][7][8]Chromatographic Implication
LogP -0.5 to 0.5Highly hydrophilic.[1] Poor retention on C18 without ion-pairing or high aqueous content.
pKa (Imidazole) ~7.2Solubility increases significantly at pH < 5.0 (Protonated form).[1]
Solubility (Water) Moderate to High (pH dependent)Highly soluble in acidic buffers; risk of precipitation in neutral/basic water.[1]
Solubility (ACN) Very LowHigh Risk: Precipitation in mobile phases with >80% Acetonitrile.[1]

Troubleshooting Guide (Q&A)

This section addresses specific tickets submitted by analytical chemists working with this intermediate.

Issue 1: "My HPLC pressure spikes immediately after injection, but the sample looks clear in the vial."

Diagnosis: On-Column Precipitation (Solvent Shock). Your sample diluent is likely too "strong" (e.g., pure DMSO or Methanol) compared to your mobile phase (likely high aqueous buffer).[1] When the sample plug hits the mobile phase, the instantaneous dilution causes the compound to crash out inside the needle seat or column frit.

The Fix:

  • Match the Diluent: Dissolve the sample in the initial mobile phase conditions.[9] If the method starts at 95% Buffer / 5% MeOH, your diluent should be at least 50% buffer.

  • Acidify the Diluent: Add 0.1% Formic Acid or Acetic Acid to the diluent. This ensures the imidazole ring remains protonated (cationic), drastically increasing aqueous solubility.[1]

  • Reduce Injection Volume: If you must use DMSO, limit injection volume to <5 µL to allow rapid dispersion before precipitation occurs.

Issue 2: "I see split peaks and fronting, even at low concentrations."

Diagnosis: Viscosity & pH Mismatch. This is common when analyzing polar imidazoles. If your sample is dissolved in a solvent with different pH or viscosity than the mobile phase, the analyte travels at a different velocity at the front of the band.

The Fix:

  • Buffer the Sample: Do not dissolve in unbuffered water. Use the running buffer (e.g., 10 mM Ammonium Formate pH 4.0).[1]

  • Temperature Control: Ensure the column oven is at 30–40°C . Higher temperature lowers mobile phase viscosity and improves the solubility equilibrium during the partitioning process.

Issue 3: "The retention time drifts, and eventually, the peak disappears."[2]

Diagnosis: Dewetting or Basic pH Crash.

  • Scenario A (Dewetting): If you are using a standard C18 column with 100% aqueous mobile phase to retain this polar compound, the hydrophobic chains may collapse (dewet), causing loss of retention.[1]

  • Scenario B (pH Shift): If your buffer capacity is too low (e.g., 0.05% TFA), the basic imidazole moiety might locally shift the pH, leading to deprotonation and precipitation on the silica surface.[1]

The Fix:

  • Switch Column Technology: Use a Polar-Embedded C18 or an AQ-type C18 column designed for 100% aqueous stability.[1]

  • Increase Buffer Strength: Move from 0.1% acid to 10–20 mM Buffer (Ammonium Acetate or Phosphate).[1] This maintains the ionization state of the molecule.

Method Development Strategy

When developing a method for 4-amino-1-methyl-1H-Imidazole-2-carboxamide, standard Reverse Phase (RP) gradients often fail.[1] Use this logic flow to select the correct mode.

Decision Tree: Selecting the Right Mode

Solubility_Workflow Start Start: Method Development 4-amino-1-methyl-1H-Imidazole-2-carboxamide Solubility_Check Step 1: Solubility Screen Dissolve in 10mM Ammonium Formate (pH 3.5) Start->Solubility_Check Soluble Fully Soluble? Solubility_Check->Soluble RP_Route Route A: Reverse Phase (RP) Soluble->RP_Route Yes HILIC_Route Route B: HILIC (If retention is < 1.5 min on RP) Soluble->HILIC_Route No (Needs Organic) RP_Column Select Column: Polar-Embedded C18 or PFP RP_Route->RP_Column RP_Mobile Mobile Phase: Buffer pH 3.0-4.0 / MeOH (Keep Organic < 30%) RP_Column->RP_Mobile IP_Route Route C: Ion-Pairing (Last Resort) RP_Mobile->IP_Route Still no retention? HILIC_Solvent Diluent Switch: Must be >80% ACN HILIC_Route->HILIC_Solvent HILIC_Column Select Column: Bare Silica or Zwitterionic HILIC_Solvent->HILIC_Column IP_Mobile Add Hexanesulfonate to Mobile Phase A IP_Route->IP_Mobile

Caption: Decision matrix for selecting chromatographic modes based on solubility and retention requirements.

Recommended Experimental Protocols

Protocol A: Solubility Saturation Screen

Before injecting, quantify the solubility limit to avoid system blockage.

  • Preparation: Prepare three 1.5 mL HPLC vials.

    • Vial A (Acidic): 0.1% Formic Acid in Water.[1]

    • Vial B (Neutral): 10 mM Ammonium Acetate (pH 6.5).[1]

    • Vial C (Organic): 50:50 Methanol/Water.[1]

  • Saturation: Add compound in 1 mg increments, vortexing for 30 seconds between additions, until visible solid remains.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Dilute the supernatant 100x and inject.

    • Success Criterion: If Vial A concentration > 1 mg/mL, use Acidic RP-HPLC .

    • Failure:[10] If solubility is poor in all aqueous buffers, consider HILIC (requires solubility in high ACN, which is rare for this specific salt, so check organic solubility carefully).[1]

Protocol B: Mobile Phase Preparation (Robust)

Based on USP Temozolomide & AIC methodologies.[1]

ComponentCompositionPurpose
Mobile Phase A 0.5% Acetic Acid or 10mM Ammonium Formate (pH 3.5) Maintains imidazole protonation (solubility) and suppresses silanol activity.[1]
Mobile Phase B Methanol (LC-MS Grade)Preferred over ACN for solubility of polar amides.[1]
Gradient Isocratic 5-10% B or Shallow Gradient (0-20% B)Prevents precipitation; high organic is rarely needed for elution.[1]
Flow Rate 1.0 mL/min (Standard)Adjust for column ID.

References

  • United States Pharmacopeia (USP). Temozolomide Capsules: Organic Impurities Procedures.[1] USP-NF.[1] (Methodology for imidazole carboxamide derivatives using acidic aqueous mobile phases). [1]

  • BenchChem. Application Notes for HPLC Analysis of 2-Aminoimidazole. (Protocols for polar amino-imidazoles using Newcrom R1 and acidic buffers).

  • Cheng, X., et al. (2013). "A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside... in plasma."[1][6][11] Journal of Chromatography B. (Demonstrates HILIC and Ion-Pairing strategies for highly polar imidazole carboxamides).

  • Sielc Technologies. Separation of 5-amino-1H-imidazole-4-carboxamide.[1] (Guide on using mixed-mode chromatography for retaining polar imidazoles).

  • PubChem. Compound Summary: 4-amino-1-methyl-1H-Imidazole-2-carboxamide.[1] (Chemical structure and physical property data).[1][2][3][7] [1]

Sources

Technical Support Center: Purification of 4-amino-1-methyl-1H-imidazole-2-carboxamide from Drug Substances

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for drug purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the process-related impurity, 4-amino-1-methyl-1H-imidazole-2-carboxamide, from their active pharmaceutical ingredients (APIs).

Introduction

4-amino-1-methyl-1H-imidazole-2-carboxamide is a polar, heterocyclic molecule that can be a challenging impurity to remove from drug substances, particularly those with similar polarity. Its presence can impact the safety, efficacy, and stability of the final drug product.[1] This guide is designed to provide a logical, step-by-step approach to developing a robust purification strategy, grounded in scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for an impurity like 4-amino-1-methyl-1H-imidazole-2-carboxamide?

A1: The acceptable limit for any impurity is determined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines.[2] The thresholds for reporting, identification, and qualification of an impurity are based on the maximum daily dose (MDD) of the drug substance.[3][4] For a typical drug with an MDD of less than or equal to 2 g/day , the identification threshold is 0.10% and the qualification threshold is 0.15% or 1.0 mg per day total intake, whichever is lower.[1] It is crucial to consult the ICH guidelines directly to determine the specific limits applicable to your API.[3][4][5]

Q2: What are the key chemical properties of 4-amino-1-methyl-1H-imidazole-2-carboxamide that I should consider for purification?

A2: Based on its structure, this impurity is expected to be a polar molecule with the ability to act as both a hydrogen bond donor (amino and carboxamide N-H) and acceptor (imidazole nitrogens, carbonyl oxygen). This high polarity suggests good solubility in water and polar organic solvents, and lower solubility in non-polar solvents. These properties are central to developing effective crystallization, extraction, and chromatographic purification methods.

Q3: My API is also very polar. What is the best initial approach to remove this impurity?

A3: When both the API and the impurity are polar, achieving separation can be challenging. A good starting point is to exploit any differences in their pKa values or solubility profiles. Consider the following initial strategies:

  • Recrystallization: A thorough solvent screen is the first step to identify a solvent or solvent system where the solubility of your API and the impurity differ significantly with temperature.

  • pH-mediated Extraction: If there is a significant difference in the pKa of the amino group on the imidazole ring of the impurity and a functional group on your API, a liquid-liquid extraction with an aqueous solution of a specific pH may be effective.

  • Chromatography: If simple crystallization or extraction fails, chromatography is a powerful alternative. Mixed-mode chromatography, which utilizes multiple interaction mechanisms, is often effective for separating polar compounds.[6]

Q4: How do I monitor the removal of the impurity during my experiments?

A4: A validated analytical method is essential for tracking the impurity levels. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[] Your analytical method should be sensitive enough to detect the impurity at or below the reporting threshold defined by ICH Q3A.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshoot the removal of 4-amino-1-methyl-1H-imidazole-2-carboxamide.

Initial Assessment: Understanding Your API and Impurity

Before attempting any purification, it is critical to characterize your API and, if possible, the impurity.

  • Determine the physicochemical properties of your API:

    • Solubility in a range of solvents (polar, non-polar, protic, aprotic).

    • pKa values of any ionizable functional groups.

    • Physical form (crystalline or amorphous).

  • Estimate the properties of the impurity: Based on its structure, it is highly polar.

  • Quantify the initial impurity level: Use a validated analytical method (e.g., HPLC) to determine the starting concentration of the impurity.

Start Start: Impurity Detected Assess_API Assess API Properties (Solubility, pKa, Form) Start->Assess_API Assess_Impurity Estimate Impurity Properties (High Polarity) Start->Assess_Impurity Quantify Quantify Impurity Level (HPLC) Assess_API->Quantify Assess_Impurity->Quantify Decision Select Initial Purification Strategy Quantify->Decision

Caption: Initial assessment workflow for purification strategy selection.

Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient and scalable method for purifying crystalline APIs.[][8][9]

Problem 1: Low Purity of the API after Recrystallization

  • Possible Cause 1: Unsuitable Solvent System. The chosen solvent may have similar solubility for the API and the impurity at both high and low temperatures.

    • Suggested Solution: Conduct a comprehensive solvent screen. The ideal solvent should have high solubility for the API at elevated temperatures and low solubility at room temperature or below, while the impurity should remain in the mother liquor.[10] Consider mixed solvent systems (solvent-antisolvent).[11] For a polar API and a polar impurity, a good starting point is a mixture of a polar solvent (e.g., ethanol, isopropanol, acetone) and a less polar or non-polar anti-solvent (e.g., ethyl acetate, heptane, toluene).[12][13]

Solvent System ExampleRationale
Isopropanol/HeptaneDissolve the crude API in a minimal amount of hot isopropanol, then slowly add heptane as an anti-solvent until turbidity is observed.
Acetone/WaterIf the API is less water-soluble than the impurity, this can be an effective system.
Methanol/DichloromethaneFor APIs with moderate polarity, this combination can sometimes provide good selectivity.
  • Possible Cause 2: "Oiling Out" of the API or Impurity. The compound separates from the solution as a liquid phase instead of forming crystals.

    • Suggested Solution: This often occurs when the boiling point of the solvent is too close to the melting point of the solid.[11] Try using a higher boiling point solvent or a larger volume of the current solvent. Slowing down the cooling rate can also help.

  • Possible Cause 3: Co-crystallization. The impurity is incorporated into the crystal lattice of the API.

    • Suggested Solution: This can be difficult to overcome. Trying a completely different solvent system may alter the crystal packing and exclude the impurity. In some cases, converting the API to a salt and recrystallizing the salt form can be effective, especially if the API has a basic or acidic handle that the impurity lacks.

Experimental Protocol: Anti-Solvent Recrystallization

  • Dissolution: In an appropriately sized flask, dissolve the crude API in a minimal amount of a suitable hot solvent in which it is highly soluble.

  • Hot Filtration (Optional): If insoluble matter is present, perform a hot gravity filtration to remove it.

  • Anti-Solvent Addition: While maintaining the temperature, slowly add a pre-heated anti-solvent (a solvent in which the API is poorly soluble) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the hot primary solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC.

Troubleshooting Purification by Chromatography

When crystallization is ineffective, chromatographic methods offer high resolving power.[14]

Problem 2: Poor Separation of the API and Impurity by Reversed-Phase HPLC

  • Possible Cause 1: Insufficient Retention of the Polar Impurity. Both the API and the highly polar impurity may elute early in the chromatogram with poor resolution.

    • Suggested Solution: Mixed-Mode Chromatography (MMC). MMC utilizes stationary phases with multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), which can significantly enhance the retention and separation of polar and charged compounds.[6][15][16]

Mixed-Mode Stationary PhasePotential Application
Reversed-Phase/Anion-ExchangeUseful if the API is neutral or acidic and the impurity is basic (the amino group on the imidazole can be protonated).
Reversed-Phase/Cation-ExchangeSuitable if the API is neutral or basic and the impurity has an acidic character (unlikely for the target impurity).
HILIC/Ion-ExchangeCan be very effective for separating highly polar compounds.[16]

Experimental Protocol: Method Development for Mixed-Mode Chromatography

  • Column Selection: Choose a mixed-mode column based on the pKa of your API and the impurity. For the basic 4-amino-1-methyl-1H-imidazole-2-carboxamide, a column with cation-exchange properties would be a logical starting point.

  • Mobile Phase Screening:

    • Organic Modifier: Screen acetonitrile and methanol.

    • Aqueous Phase: Use a buffered mobile phase (e.g., ammonium formate, ammonium acetate) and evaluate the effect of pH. A pH below the pKa of the impurity's amino group will ensure it is protonated and interacts with a cation-exchange stationary phase.

    • Salt Concentration: Vary the concentration of the buffer to modulate the ionic strength and fine-tune the retention.

  • Gradient Optimization: Develop a gradient elution method to achieve good separation in a reasonable timeframe.

  • Loading Study: Once a suitable method is developed, perform a loading study to determine the maximum amount of crude API that can be purified per injection without compromising resolution.

  • Fraction Collection and Analysis: Collect the fractions containing the purified API and analyze their purity by HPLC.

Start Crude API with Impurity Recrystallization Attempt Recrystallization Start->Recrystallization HPLC_Analysis1 Analyze Purity by HPLC Recrystallization->HPLC_Analysis1 Success Impurity Removed HPLC_Analysis1->Success Purity Meets Spec Failure Impurity Remains HPLC_Analysis1->Failure Purity Fails Chromatography Proceed to Chromatography Failure->Chromatography RP_HPLC Try Reversed-Phase HPLC Chromatography->RP_HPLC Initial Attempt MMC_HPLC Implement Mixed-Mode Chromatography RP_HPLC->MMC_HPLC Poor Separation HPLC_Analysis2 Analyze Purity by HPLC MMC_HPLC->HPLC_Analysis2 Success2 Impurity Removed HPLC_Analysis2->Success2 Purity Meets Spec Failure2 Impurity Remains HPLC_Analysis2->Failure2 Purity Fails

Caption: Troubleshooting workflow for purification.

Conclusion

The removal of polar impurities like 4-amino-1-methyl-1H-imidazole-2-carboxamide requires a systematic and scientifically driven approach. By carefully considering the physicochemical properties of both the API and the impurity, and by methodically exploring purification techniques such as recrystallization and mixed-mode chromatography, a robust and scalable purification process can be developed. Always ensure that a validated analytical method is in place to accurately monitor the impurity levels and to ensure the final drug substance meets the stringent purity requirements set by regulatory authorities.

References

Sources

Controlling moisture sensitivity during storage of 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-1-methyl-1H-imidazole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on controlling moisture sensitivity during the storage and handling of this compound. As a substituted imidazole carboxamide, this molecule possesses functional groups that can be susceptible to moisture, potentially impacting its stability, purity, and performance in downstream applications. This document provides a framework for understanding and mitigating these risks.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter. The guidance is based on established principles of pharmaceutical science and experience with related heterocyclic compounds.

Question 1: I've observed a change in the physical appearance of my compound (e.g., clumping, discoloration) after a short period of storage. What is the likely cause?

Answer: Clumping or caking is a classic sign of moisture absorption in a hygroscopic solid.[1] Many active pharmaceutical ingredients (APIs) and their intermediates are hygroscopic, meaning they readily attract and absorb water from the atmosphere.[1] This can alter the material's physical properties, such as flowability, and is often the first indicator of improper storage conditions.[1]

Discoloration (e.g., yellowing or browning) may suggest chemical degradation. The aromatic amine and the imidazole ring in your compound are susceptible to oxidation, which can be accelerated by the presence of moisture.[2]

Immediate Actions:

  • Immediately transfer a sample of the material to a tightly sealed container with a fresh desiccant.

  • Place the bulk material in a controlled environment, such as a desiccator or a dry box with low relative humidity.

  • Perform analytical testing (see Experimental Protocols section) to assess the moisture content and purity of the affected material compared to a reference standard.

Question 2: My compound shows new peaks in the HPLC chromatogram after storage. What could these be?

Answer: The appearance of new peaks strongly indicates the formation of degradation products. Based on the structure of 4-amino-1-methyl-1H-imidazole-2-carboxamide, several degradation pathways are plausible, especially under forced conditions of heat, light, and humidity.

  • Hydrolytic Degradation: The carboxamide group, while generally more stable than an ester, can undergo hydrolysis to form the corresponding carboxylic acid (4-amino-1-methyl-1H-imidazole-2-carboxylic acid). This is more likely to occur under harsh acidic or basic conditions but can be facilitated by moisture over time.

  • Oxidative Degradation: The imidazole ring and the aromatic amine are both susceptible to oxidation.[2][3] This can lead to the formation of N-oxides, nitroso, or nitro derivatives, and potentially ring-opened byproducts.[2][3] Such reactions are often catalyzed by light and moisture.

  • Photodegradation: Imidazole moieties can be sensitive to light.[3][4] Exposure to UV or even ambient light during storage can lead to the formation of radical species and subsequent degradation, often producing a complex mixture of byproducts.[4]

The following diagram illustrates the potential degradation pathways:

Degradation Pathways Parent_Compound 4-amino-1-methyl-1H- Imidazole-2-carboxamide Hydrolysis_Product 4-amino-1-methyl-1H- imidazole-2-carboxylic acid Parent_Compound->Hydrolysis_Product Moisture (H₂O) (Acid/Base catalysis) Oxidation_Products N-oxides, Nitroso/Nitro Derivatives, Ring-Opened Products Parent_Compound->Oxidation_Products Oxygen (O₂) Moisture, Light Photodegradation_Products Radical Species, Polymeric Products Parent_Compound->Photodegradation_Products Light (hν)

Caption: Potential degradation pathways for the target compound.

Question 3: What are the ideal storage conditions for this compound to ensure long-term stability?

Answer: To maintain the integrity of 4-amino-1-methyl-1H-imidazole-2-carboxamide, strict control over environmental conditions is essential.

ParameterRecommended ConditionRationale
Temperature 2-8°C or as specified by the supplier.Reduces the rate of chemical degradation. Many related imidazole derivatives recommend refrigerated or freezer storage.[5]
Relative Humidity (RH) As low as reasonably achievable (<30% RH).Minimizes moisture absorption and subsequent physical changes and chemical degradation.[1]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidative degradation.
Light Protected from light (amber vials/containers).Prevents photolytic degradation.[6]

For routine handling outside of a controlled atmosphere, work quickly and in a low-humidity environment. Repackage the material tightly with a desiccant immediately after use.

Question 4: How can I quantify the moisture content of my sample?

Answer: There are two primary, widely accepted methods for determining moisture content in pharmaceutical substances.[5]

  • Karl Fischer (KF) Titration: This is the gold standard for water determination. It is a highly sensitive and specific method that chemically reacts with water.[3] It is particularly useful for compounds that may degrade at high temperatures or for determining low levels of moisture.

  • Thermogravimetric Analysis (TGA) / Loss on Drying (LOD): This method measures the change in mass of a sample as it is heated.[7] The weight loss is attributed to the evaporation of volatiles, primarily water.[7] It is a reliable method, but less specific than KF titration, as it will also detect residual solvents.[7]

A detailed protocol for Karl Fischer Titration is provided in the Experimental Protocols section.

Question 5: What type of packaging is best for storing this compound?

Answer: Proper packaging is your first line of defense against moisture.

  • Primary Container: Use glass vials with PTFE-lined screw caps. Amber glass is preferred to protect against light.

  • Secondary Containment: For long-term storage, the primary container should be placed inside a heat-sealed, moisture-barrier bag (e.g., aluminized pouch) with a desiccant pouch. This provides an additional layer of protection.

  • Desiccants: Use molecular sieves or silica gel in desiccators or within secondary packaging to actively remove moisture from the headspace.

The following workflow illustrates the decision process for appropriate storage:

Storage_Decision_Workflow cluster_storage Storage Conditions cluster_packaging Packaging Protocol Assess_Compound Is the compound hygroscopic or moisture-sensitive? Standard_Storage Store in well-sealed container at recommended temperature. Assess_Compound->Standard_Storage No Special_Storage Implement enhanced moisture control measures. Assess_Compound->Special_Storage Yes Primary_Container Use amber glass vial with PTFE-lined cap. Special_Storage->Primary_Container Inert_Atmosphere Backfill with Nitrogen/Argon before sealing. Primary_Container->Inert_Atmosphere Add_Desiccant Add desiccant pouch. Secondary_Container Seal in moisture-barrier bag. Add_Desiccant->Secondary_Container Inert_Atmosphere->Add_Desiccant

Caption: Decision workflow for storage and packaging.

Experimental Protocols

Protocol 1: Moisture Content Determination by Volumetric Karl Fischer Titration

Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol. The endpoint is detected potentiometrically.

Apparatus:

  • Automatic Volumetric Karl Fischer Titrator

  • Analytical Balance (readable to 0.1 mg)

Reagents:

  • Volumetric KF Titrant (e.g., Hydranal-Composite 5)

  • Solvent suitable for amides (e.g., a mixture of methanol and formamide)

  • Deionized water for standardization

Procedure:

  • Titrator Preparation: Prepare the titrator according to the manufacturer's instructions. Condition the solvent in the titration vessel to a moisture-free endpoint.

  • Titrant Standardization: Accurately weigh a specific amount of deionized water (typically 10-20 mg) and inject it into the titration vessel. Titrate to the endpoint. Repeat at least three times to determine the water equivalency factor (F) of the titrant in mg H₂O/mL.

  • Sample Analysis: a. Accurately weigh approximately 100-200 mg of 4-amino-1-methyl-1H-imidazole-2-carboxamide into a clean, dry weighing boat. b. Quickly transfer the sample into the conditioned titration vessel. c. Titrate the sample with the standardized KF titrant to the potentiometric endpoint. d. Record the volume of titrant consumed (V).

  • Calculation: Water Content (%) = (V × F) / (Weight of sample in mg) × 100

Self-Validation: The relative standard deviation of the titrant standardization and sample replicates should be less than 2%.

Protocol 2: Forced Degradation Study (General Framework)

Principle: To intentionally degrade the compound under stressed conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[1][8]

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for up to 24 hours. Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24h), neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for up to 24 hours. Withdraw and neutralize aliquots with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours. Withdraw aliquots for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Analyze at appropriate time intervals. A control sample should be kept in the dark.

  • Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a specified period. Dissolve and analyze.

Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products. The use of a mass spectrometer is highly recommended for the identification of unknown degradants.

References

  • Moisture Analysis in the Pharmaceutical Industry. (2019). AZoM. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Thermal degradation of heterocyclic aramid fibers in air. (2012). ResearchGate. [Link]

  • Protecting Pharmaceuticals from Humidity's Wrath. (2025). SMT Dry Cabinets. [Link]

  • AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. (n.d.). CUTM Courseware. [Link]

  • Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025). PubMed. [Link]

  • Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. (2022). ResearchGate. [Link]

  • Moisture-Induced Degradation. (n.d.). ResearchGate. [Link]

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (n.d.). [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

Sources

Technical Support Center: Strategies for Separating 4-amino-1-methyl-1H-Imidazole-2-carboxamide and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 4-amino-1-methyl-1H-imidazole-2-carboxamide from its structural isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound.

Introduction

The synthesis of substituted imidazoles can often lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties. In the case of 4-amino-1-methyl-1H-imidazole-2-carboxamide, a common and significant impurity is its structural isomer, 5-amino-1-methyl-1H-imidazole-4-carboxamide. The correct identification and separation of these isomers are critical for ensuring the purity, efficacy, and safety of active pharmaceutical ingredients (APIs). This guide will explore the fundamental principles and practical strategies for achieving high-purity separation of these imidazole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely structural isomers of 4-amino-1-methyl-1H-imidazole-2-carboxamide I should be concerned about?

A1: The most common structural isomer formed during the synthesis is the regioisomer, 5-amino-1-methyl-1H-imidazole-4-carboxamide. This typically arises from the non-regioselective N-methylation of the imidazole precursor. Other isomers are possible depending on the synthetic route, but the 4-amino and 5-amino regioisomers are the primary separation challenge.

Q2: What are the key physicochemical differences between the 4-amino and 5-amino isomers that can be exploited for separation?

A2: The primary differences lie in their polarity, basicity (pKa), and solubility, which are influenced by the relative positions of the amino and carboxamide groups. These differences, although sometimes subtle, are the foundation for developing effective separation strategies. The 4-amino isomer is generally expected to have a different dipole moment and pKa compared to the 5-amino isomer due to the different electronic environment of the functional groups.

Q3: What are the primary analytical techniques to monitor the separation of these isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common and effective methods for monitoring the separation of these isomers.[1] For quantitative analysis and high-resolution separation, HPLC is preferred. TLC is a rapid and cost-effective tool for qualitative monitoring of fractions during preparative separations.[1]

Q4: How can I definitively confirm the identity of the separated isomers?

A4: Unambiguous structural confirmation is typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[2] The chemical shifts and coupling constants of the imidazole ring protons will differ between the two isomers. X-ray crystallography can provide absolute structural proof if suitable crystals can be obtained.[2]

Isomer Physicochemical Property Comparison

Property4-amino-1-methyl-1H-imidazole-2-carboxamide (Target)5-amino-1-methyl-1H-imidazole-4-carboxamide (Isomer)Rationale for Difference & Separation Impact
Structure The different substitution pattern on the imidazole ring leads to variations in electronic distribution and steric hindrance.
Predicted Polarity HigherLowerThe proximity of the electron-donating amino group and electron-withdrawing carboxamide group in the 4-amino isomer can lead to a larger dipole moment, making it more polar. This difference is key for chromatographic separations.
Predicted Basicity (pKa) LowerHigherThe amino group at the 5-position is generally more basic due to less electronic withdrawal from the carboxamide group compared to the 4-position. This pKa difference is the basis for separation by acid-base extraction and selective crystallization.[3]
Predicted Solubility VariesVariesSolubility in a given solvent will depend on the interplay of polarity and crystal lattice energy. Systematic solvent screening is crucial for developing crystallization-based separations.

Note: The predicted properties are based on general principles of organic chemistry and may need to be experimentally verified for this specific pair of isomers.

Separation Strategy Selection Workflow

SeparationStrategy start Mixture of Isomers decision1 Significant pKa Difference? start->decision1 decision2 Sufficient Polarity Difference? decision1->decision2 No acid_base Acid-Base Extraction decision1->acid_base Yes selective_cryst Selective Crystallization (Salt Formation) decision1->selective_cryst Yes decision3 Differential Solubility? decision2->decision3 No hplc Preparative HPLC decision2->hplc Yes sfc Preparative SFC decision2->sfc Yes decision3->hplc No, try chromatography fractional_cryst Fractional Crystallization decision3->fractional_cryst Yes end Pure Isomers acid_base->end selective_cryst->end hplc->end sfc->end fractional_cryst->end

Caption: Decision workflow for selecting an appropriate separation strategy.

Troubleshooting Guides

Strategy 1: Preparative High-Performance Liquid Chromatography (HPLC)

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.[1] Due to the likely polarity difference, the 4-amino isomer is expected to have a shorter retention time on a reversed-phase column.

Troubleshooting:

IssuePossible CauseRecommended Solution
Poor or no separation of isomer peaks. Inappropriate column chemistry.Screen different stationary phases (e.g., Phenyl-Hexyl, Cyano) that offer different selectivity.
Suboptimal mobile phase composition.Perform a gradient optimization. Vary the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH.
Peak tailing, especially for the amino-imidazole compounds. Secondary interactions with residual silanols on the silica support.Use a base-deactivated column. Add a small amount of a competitive base (e.g., 0.1% triethylamine) to the mobile phase.
Overloading of the column.Reduce the injection volume or the sample concentration.
Low recovery of the purified compounds. Irreversible adsorption on the column.Ensure the mobile phase is sufficiently strong to elute all compounds.
Decomposition on the stationary phase.If the compounds are unstable, consider a faster separation method or a different stationary phase.
Strategy 2: Selective Crystallization via Salt Formation

Principle: This method leverages the difference in basicity (pKa) between the two isomers. The more basic isomer will preferentially react with a sub-stoichiometric amount of acid to form a salt, which may have significantly different solubility and crystallize out of solution.[1]

Troubleshooting:

IssuePossible CauseRecommended Solution
No precipitation of either isomer salt. The salt is soluble in the chosen solvent.Screen a variety of solvents with different polarities.
Insufficient pKa difference between the isomers.This method may not be suitable. Consider an alternative strategy.
Both isomers co-precipitate. The less basic isomer salt also has low solubility.Carefully control the stoichiometry of the acid added. A slow addition of the acid can improve selectivity.
The free base of the less basic isomer is occluded in the crystal lattice of the more basic salt.Try a slower crystallization process (e.g., slow cooling, vapor diffusion) to improve crystal purity.
Low yield of the precipitated salt. The salt has some solubility in the mother liquor.Cool the solution to a lower temperature to maximize precipitation.
Incomplete salt formation.Ensure thorough mixing during acid addition.
Strategy 3: Acid-Base Extraction

Principle: This liquid-liquid extraction technique separates compounds based on their ability to be protonated or deprotonated to form water-soluble salts.[3] By carefully controlling the pH of the aqueous phase, one isomer can be selectively extracted from an organic solvent.

Troubleshooting:

IssuePossible CauseRecommended Solution
Incomplete separation of isomers between the organic and aqueous layers. The pKa difference between the isomers is not large enough for the chosen pH.Perform a more precise pH adjustment of the aqueous phase. Use a buffer solution to maintain a stable pH.
Insufficient mixing of the two phases.Ensure vigorous shaking of the separatory funnel to maximize surface area and facilitate extraction.
Formation of an emulsion at the interface. High concentration of the compounds or impurities.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Vigorous shaking.Use a gentler swirling motion for mixing.
Low recovery of the target compound after back-extraction. The compound is not fully converted back to its free base/acid form.Ensure complete neutralization by adding a slight excess of acid or base.
The free base/acid has some solubility in the aqueous layer.Perform multiple extractions with fresh organic solvent to maximize recovery.

Experimental Protocols

Protocol 1: Preparative HPLC Separation
  • Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-25% B over 30 minutes) and optimize based on the separation achieved in analytical HPLC.

  • Flow Rate: Adjust according to the column dimensions (e.g., 20 mL/min).

  • Detection: UV at a wavelength where both isomers have good absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the isomer mixture in a minimal amount of the initial mobile phase composition.

  • Fraction Collection: Collect fractions based on the elution of the peaks.

  • Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Selective Crystallization
  • Solvent Selection: Screen various solvents (e.g., isopropanol, ethyl acetate, acetone) to find one in which the free bases are soluble but one of the salts has low solubility.

  • Dissolution: Dissolve the isomer mixture in the chosen solvent.

  • Acid Addition: Slowly add a solution of a suitable acid (e.g., hydrochloric acid in isopropanol, p-toluenesulfonic acid) in a sub-stoichiometric amount (e.g., 0.5-0.8 equivalents relative to the more basic isomer).

  • Crystallization: Stir the mixture at room temperature or cool it to induce crystallization.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove impurities.

  • Analysis: Analyze the purity of the salt and the composition of the mother liquor by HPLC.

  • Liberation of Free Base (if required): Dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the pure isomer.

References

  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. (URL: Not available)
  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - RSC Publishing. (URL: [Link])

  • pKa of imidazoles - Chemistry Stack Exchange. (URL: [Link])

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - MDPI. (URL: [Link])

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (URL: [Link])

  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance - ResearchGate. (URL: [Link])

  • The Enantiomeric Separation of 4,5-disubstituted Imidazoles by HPLC and CE using Cyclodextrin-based Chiral Selectors - ResearchGate. (URL: [Link])

  • Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystal lization Induced Regioisomerization - ResearchGate. (URL: [Link])

  • Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography - ResearchGate. (URL: [Link])

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. (URL: [Link])

  • Acid–base extraction - Wikipedia. (URL: [Link])

Sources

Validation & Comparative

Certified Reference Material (CRM) sources for 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific sourcing and validation requirements for 4-amino-1-methyl-1H-Imidazole-2-carboxamide (CAS 827588-62-5).[1][2]

Executive Summary for Drug Development Professionals Our analysis confirms that no ISO 17034 Certified Reference Material (CRM) currently exists for this specific isomer. While the related metabolite 5-aminoimidazole-4-carboxamide (AIC, Temozolomide Impurity A) is widely available as a CRM, the 1-methyl-2-carboxamide isomer is a non-pharmacopeial research standard.[1][2]

This guide provides the available "Research Grade" sources and, critically, the Self-Validating Protocol required to qualify these materials as Primary Reference Standards for GLP/GMP workflows.

Part 1: Technical Identity & Nomenclature Alert

Before sourcing, it is critical to distinguish this molecule from the primary Temozolomide metabolite to avoid costly procurement errors.[1][2]

FeatureTarget Molecule Common Confusion (Impurity A)
Name 4-amino-1-methyl-1H-Imidazole-2-carboxamide 5-aminoimidazole-4-carboxamide (AIC)
CAS 827588-62-5 360-97-4
Structure Methyl on N1; Carboxamide on C2.[1][2]No Methyl on N1; Carboxamide on C4.[1][2]
Role Structural Isomer / Specific ImpurityMajor Metabolite / USP Impurity A
Status Research Chemical (Building Block)Pharmacopeial Reference Standard

Part 2: Sourcing Guide & Vendor Comparison

Since ISO 17034 CRMs are unavailable, we must rely on high-purity Chemical Reference Materials .[1][2] The following vendors supply the material with varying degrees of documentation.

Tier 1: High-Purity Sources (Recommended for Qualification)
SupplierCatalog / CASPurity SpecificationDocumentationApplication Note
Sigma-Aldrich 827588-62-5 ≥ 90% (HPLC)CoA, H-NMR, LC-MSListed as "Building Block."[1][2] Requires repurification or qNMR correction for quantitative use.
Ambeed A116575 95%H-NMR, LC-MSGood availability.[1][2] Higher claimed purity but requires batch-specific verification.[1][2]
Bachem CustomCustomGMP Option AvailableBest for GMP manufacturing but requires custom synthesis lead time.[1][2]
Tier 2: Precursor Alternatives (Synthesis Required)

If the amide is unavailable, the ester precursor is more common and can be hydrolyzed.[1][2]

  • Molecule: Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS 162085-97-4).[1][2]

  • Suppliers: Fluorochem, BLD Pharm.[1][2]

  • Risk: Hydrolysis requires validation to ensure no ring opening occurs.[1][2]

Part 3: The Self-Validating System (Standard Qualification)[1][2]

Protocol: qNMR Purity Assignment

Objective: Determine the absolute mass fraction purity (


) of the sourced research chemical to traceable SI units, independent of chromatographic response factors.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM 350b), 99.9% purity.[1][2]

  • Solvent: DMSO-d6 (99.9 atom % D) to ensure solubility of the amide.[1][2]

Workflow:

  • Gravimetry: Weigh

    
     mg of the Target (CAS 827588-62-5) and 
    
    
    
    mg of the IS into the same vial. Record masses to 0.001 mg precision (
    
    
    and
    
    
    ).
  • Acquisition: Perform 1H-NMR (400 MHz+).

    • Pulse Angle: 90°.[1][2][3]

    • Relaxation Delay (D1):

      
       seconds (5x T1 of the longest proton) to ensure full relaxation.[1][2]
      
    • Scans: 64.

  • Integration: Integrate the singlet of Maleic Acid (

    
     ppm, 2H) and the N-Methyl singlet of the Target (
    
    
    
    ppm, 3H).

Calculation:


[1]

Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (Target=3, IS=2)
    
  • 
     = Molecular Weight (Target=140.14, IS=116.07)
    
  • 
     = Mass weighed[1][2][4]
    
  • 
     = Purity[1][2][5]
    

Part 4: Structural & Pathway Visualization[1][2]

The following diagram illustrates the structural divergence between the standard Temozolomide metabolite (AIC) and the target isomer, highlighting why standard CRMs for AIC cannot be used as surrogates.

Temozolomide_Pathways cluster_0 Standard Pharmacopeial Space cluster_1 Non-Pharmacopeial Space TMZ Temozolomide (Prodrug) MTIC MTIC (Intermediate) TMZ->MTIC Hydrolysis (pH > 7) AIC Impurity A (AIC) 5-aminoimidazole-4-carboxamide (Standard CRM Available) MTIC->AIC Major Pathway (- Methyldiazonium) Target TARGET MOLECULE 4-amino-1-methyl-1H-imidazole-2-carboxamide (Research Grade Only) AIC->Target Structural Isomerism (Not a direct metabolic path)

Figure 1: Structural relationship between Temozolomide, its primary metabolite (AIC), and the target isomer.[1] Note that the target is structurally distinct and requires specific validation.

Part 5: References

  • European Pharmacopoeia (Ph.[1][2][6] Eur.) . Temozolomide Monograph 2132: Impurity Profile. Available at: [Link]

  • Pauli, G. F., et al. (2012).[1][2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][1][2]

Sources

A Senior Scientist's Guide to LC-MS/MS Method Validation for the Quantification of 4-amino-1-methyl-1H-Imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-amino-1-methyl-1H-Imidazole-2-carboxamide in a biological matrix, such as human plasma. We will delve into the critical validation parameters, the rationale behind their assessment, and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating robust bioanalytical methods in a regulated environment.

The principles and procedures outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] Adherence to these guidelines ensures the quality and consistency of bioanalytical data, which is paramount for the successful development and approval of new therapeutics.[3]

The Importance of Method Validation

Bioanalytical method validation is the cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[5] It is the process by which a specific analytical method is demonstrated to be suitable for its intended purpose.[3] For quantitative assays like the one for 4-amino-1-methyl-1H-Imidazole-2-carboxamide, this means the method must be reliable, reproducible, and accurate in measuring the concentration of the analyte in a given biological matrix.

A properly validated method provides confidence that the measured concentrations in study samples are a true reflection of the analyte's concentration in the subject. This guide will walk through the essential validation experiments, offering both the "how" and the "why" to equip you with a deep understanding of the process.

Overall Validation Workflow

The validation of a bioanalytical method is a multi-faceted process. The following diagram illustrates the typical workflow for a full validation of an LC-MS/MS method.

LC-MS/MS Validation Workflow Figure 1: Overall LC-MS/MS Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Method Development & Optimization (LC conditions, MS parameters, Sample Prep) Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation LLOQ Sensitivity (LLOQ) Selectivity->LLOQ CalCurve Calibration Curve & Linearity LLOQ->CalCurve AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) CalCurve->AccuracyPrecision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Recovery->Stability Dilution Dilution Integrity Stability->Dilution SampleAnalysis Routine Study Sample Analysis Dilution->SampleAnalysis Method Validated ISR Incurred Sample Reanalysis (ISR) SampleAnalysis->ISR

Caption: Figure 1: Overall LC-MS/MS Validation Workflow.

Core Validation Parameters

A full validation for a chromatographic method like LC-MS/MS must assess several key parameters to ensure its reliability.[3] The following sections detail the experimental design for each of these critical validation components.

Selectivity and Specificity

Why it's important: Selectivity demonstrates that the method can differentiate and quantify the analyte of interest from other components in the sample, such as endogenous matrix components, metabolites, or co-administered drugs.[6][7] Specificity is the ultimate form of selectivity, proving the method produces a response only for the analyte of interest. In LC-MS/MS, the unique mass transition (Q1/Q3) provides a high degree of specificity.

Experimental Protocol:

  • Analyze at least six different blank matrix lots (e.g., human plasma from six different donors).

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).

  • Analyze a blank matrix sample spiked with the internal standard only.

  • If applicable, analyze blank matrix samples spiked with potential interfering substances (e.g., known metabolites, concomitant medications).

Acceptance Criteria:

  • In the blank matrix samples, the response at the retention time of the analyte should be no more than 20% of the response of the LLOQ sample.[7]

  • The response at the retention time of the internal standard should be no more than 5% of the response of the IS in the LLOQ sample.[7]

Sensitivity (Lower Limit of Quantification - LLOQ)

Why it's important: The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[7] This defines the lower end of the assay's working range and must be sufficient to measure the expected low concentrations in study samples.

Experimental Protocol:

  • Prepare a set of at least five samples by spiking blank matrix with the analyte at the proposed LLOQ concentration.

  • Analyze these samples and calculate the concentration.

Acceptance Criteria:

  • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

  • The mean concentration should be within ±20% of the nominal concentration.

  • The precision (%CV) should not exceed 20%.

Calibration Curve and Linearity

Why it's important: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over the intended analytical range. This relationship is then used to calculate the concentration of the analyte in unknown samples.

Experimental Protocol:

  • Prepare a blank sample, a zero sample (matrix with IS), and a set of at least six to eight non-zero calibration standards by spiking blank matrix with known concentrations of the analyte.

  • The concentration range should encompass the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Use a linear, weighted (typically 1/x or 1/x²) regression analysis to fit the data.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • At least 75% of the non-zero calibration standards must meet the accuracy criteria.

  • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.

Accuracy and Precision

Why it's important: Accuracy refers to the closeness of the measured concentration to the true nominal concentration. Precision describes the degree of scatter or variability between a series of measurements of the same sample. These parameters are assessed at different concentrations to ensure the method is reliable across its entire range.

Experimental Protocol:

  • Prepare Quality Control (QC) samples by spiking blank matrix at a minimum of four concentration levels:

    • LLOQ

    • Low QC (≤ 3x LLOQ)

    • Medium QC (in the middle of the calibration range)

    • High QC (at least 75% of the ULOQ)

  • Intra-day (Within-run) Assessment: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Assessment: Analyze at least five replicates of each QC level on at least three different days.

Acceptance Criteria:

  • Accuracy: The mean calculated concentration for each QC level must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[6]

  • Precision: The coefficient of variation (%CV) for each QC level should not exceed 15%, except for the LLOQ, where it should not exceed 20%.

ParameterLLOQ Acceptance CriteriaQC Samples Acceptance Criteria
Accuracy ± 20%± 15%
Precision (%CV) ≤ 20%≤ 15%
Table 1: Acceptance Criteria for Accuracy and Precision.
Matrix Effect

Why it's important: The matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting endogenous components from the biological matrix.[8] It is a critical parameter to evaluate in LC-MS/MS as it can significantly impact accuracy and precision.

Experimental Protocol:

  • Obtain at least six different lots of the biological matrix.

  • Prepare three sets of samples:

    • Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).

    • Set B: Post-extraction spike. Extract blank matrix from each of the six lots and then spike the analyte and IS into the final extract.

    • Set C: Pre-extraction spike. Spike the analyte and IS into the matrix from each of the six lots before extraction.

  • Calculate the Matrix Factor (MF) for each lot: MF = (Peak response of Set B) / (Peak response of Set A).

  • The IS-normalized MF is calculated to assess the overall impact on the assay.

Acceptance Criteria:

  • The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six lots should not be greater than 15%.

Recovery

Why it's important: Recovery is a measure of the efficiency of the sample extraction process. It is important to have a consistent and reproducible recovery, although it does not need to be 100%.

Experimental Protocol:

  • Using the data from the matrix effect experiment (Sets B and C).

  • Calculate the recovery for the analyte and IS at low, medium, and high QC concentrations.

  • Recovery (%) = [(Peak response of Set C) / (Peak response of Set B)] x 100.

Acceptance Criteria:

  • The recovery of the analyte and the internal standard should be consistent and reproducible. The %CV of the recovery across the QC levels should be ≤ 15%.

Stability

Why it's important: Stability experiments are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.[9] This involves subjecting the analyte in the biological matrix to various storage and handling conditions that it may encounter during a study.

Experimental Protocol:

  • Use low and high QC samples for all stability tests.

  • Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles.

  • Bench-Top Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected duration of the study sample storage.

  • Processed Sample Stability: Evaluate the stability of the analyte in the final, processed extract, often left in the autosampler.[9]

  • Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Sample Preparation Workflow Example

A robust sample preparation procedure is key to a successful bioanalytical method. The following diagram illustrates a common protein precipitation workflow.

Sample Preparation Workflow Figure 2: Example Protein Precipitation Workflow Start Aliquot 100 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 25 µL Internal Standard (IS) Working Solution Start->Add_IS Vortex1 Vortex to Mix (10 seconds) Add_IS->Vortex1 Add_PPT Add 300 µL Acetonitrile (Protein Precipitation Solvent) Vortex1->Add_PPT Vortex2 Vortex Vigorously (1 minute) Add_PPT->Vortex2 Centrifuge Centrifuge at >10,000 x g for 10 minutes Vortex2->Centrifuge Supernatant Transfer Supernatant to a Clean Plate/Vial Centrifuge->Supernatant Evaporate Evaporate to Dryness under Nitrogen Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Figure 2: Example Protein Precipitation Workflow.

Conclusion

The validation of an LC-MS/MS method for the quantification of 4-amino-1-methyl-1H-Imidazole-2-carboxamide is a rigorous but necessary process to ensure the generation of high-quality data for regulatory submissions. By systematically evaluating selectivity, sensitivity, linearity, accuracy, precision, matrix effect, recovery, and stability, a laboratory can demonstrate that its method is fit for purpose. This guide provides a foundational framework based on current regulatory expectations. It is crucial to remember that each method is unique, and scientific judgment should always be applied to address any specific challenges that may arise during the validation process.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • DeSilva, B., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(13), 1549-1552. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Presented at the European Bioanalysis Forum. Retrieved from [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Retrieved from [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry. Federal Register. Retrieved from [Link]

  • Slideshare. Bioanalytical method validation emea. Retrieved from [Link]

  • American Association of Pharmaceutical Scientists. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • Mane, V. M., & Mhaske, N. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Pharmaceutical Research and Applications, 9(3), 1045-1053. Retrieved from [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • van den Broek, I., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry, 96(29), 10834–10842. Retrieved from [Link]

Sources

A Comparative Purity Analysis of Synthetic versus Commercial 4-amino-1-methyl-1H-Imidazole-2-carboxamide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-1-methyl-1H-imidazole-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various biologically active molecules. The purity of this reagent is paramount, as even trace impurities can lead to ambiguous experimental results, side reactions, and misleading structure-activity relationship (SAR) data. This guide provides an in-depth comparison of a batch of 4-amino-1-methyl-1H-imidazole-2-carboxamide synthesized in-house versus a commercially available standard. We will delve into the synthetic strategy, potential impurities, and a comprehensive analytical workflow to assess and compare the purity profiles of both samples. The experimental data presented herein is designed to be illustrative of a typical comparative study.

Synthetic Route and Potential Impurities

The in-house synthesis of 4-amino-1-methyl-1H-imidazole-2-carboxamide was designed for its straightforwardness and high theoretical yield. The process begins with the commercially available precursor, methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, which undergoes amidation.

Synthetic Scheme:

A solution of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is treated with a saturated solution of ammonia in methanol and heated in a sealed vessel. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

This synthetic approach, while direct, can introduce several potential impurities:

  • Unreacted Starting Material: Incomplete amidation can lead to the presence of the starting ester, methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate.

  • Hydrolysis Products: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the ester starting material to form 4-amino-1-methyl-1H-imidazole-2-carboxylic acid, or hydrolysis of the final product to the same carboxylic acid.

  • Side-Reaction Products: While less common under controlled conditions, polymerization or degradation of the imidazole ring can occur at elevated temperatures.

Commercial-grade materials, while generally of high purity, may contain residual solvents from their purification process or batch-to-batch variability in their impurity profile.

Comparative Analytical Workflow

To rigorously assess the purity of the synthetic and commercial samples, a multi-pronged analytical approach was employed. This ensures a comprehensive understanding of not just the main component's purity, but also the identity and quantity of any impurities present.

Caption: A comprehensive analytical workflow for the comparative purity assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

The purity of both samples was determined by High-Performance Liquid Chromatography with UV detection. Given the polar nature of the analyte, a reversed-phase C18 column was chosen with a highly aqueous mobile phase.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase A at a concentration of 1 mg/mL.

Rationale: The C18 column provides excellent resolving power for a wide range of compounds. The acidic mobile phase ensures the protonation of the amino group, leading to sharper peaks and better retention. A gradient elution is employed to ensure the separation of the main peak from any potential impurities with different polarities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

To identify the impurities detected in the HPLC-UV analysis, LC-MS was performed.

  • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2.

  • Column: ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 70% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 50-500 m/z.

Rationale: A Hydrophilic Interaction Liquid Chromatography (HILIC) column was chosen for its superior retention of very polar compounds, which might not be well-retained on a C18 column even with a highly aqueous mobile phase. ESI in positive mode is ideal for this molecule due to the presence of basic nitrogen atoms that are readily protonated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to confirm the structure of the main component in both samples and to detect any structurally related impurities.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: 400 MHz, 16 scans.

  • ¹³C NMR: 101 MHz, 1024 scans.

Rationale: DMSO-d₆ was chosen as the solvent due to its ability to dissolve the compound and to exchange with the amide and amine protons, allowing for their observation. NMR provides unambiguous structural information and is a powerful tool for identifying and quantifying impurities, especially isomers that may not be resolved by chromatography.

Results and Discussion

The analytical data from the comparative study are summarized below.

Purity Assessment by HPLC-UV
SampleRetention Time (min)Peak Area (%)
Synthetic 8.5498.7%
Commercial 8.5599.5%

The commercial sample exhibited a slightly higher purity as determined by the main peak area percentage in the HPLC-UV analysis. The synthetic sample, while still of high purity, showed a small but detectable impurity peak.

Impurity Profiling by LC-MS
SampleImpurity Retention Time (min)Proposed Identity (based on m/z)
Synthetic 6.21Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (Unreacted Starting Material)
Commercial 2.53Residual Acetonitrile (from purification)

LC-MS analysis of the synthetic batch revealed an impurity with a mass-to-charge ratio corresponding to the starting ester, confirming incomplete amidation. The commercial sample was found to be free of synthesis-related impurities but showed a trace amount of acetonitrile, a common solvent used in reversed-phase chromatography purification.

Structural Verification by NMR Spectroscopy

The ¹H NMR spectra of both the synthetic and commercial samples were largely superimposable, confirming the identity of the main component as 4-amino-1-methyl-1H-imidazole-2-carboxamide.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.51 (s, 1H, imidazole C5-H), 7.25 (br s, 1H, -CONH₂), 6.95 (br s, 1H, -CONH₂), 5.80 (s, 2H, -NH₂), 3.45 (s, 3H, N-CH₃).

In the spectrum of the synthetic sample, very small signals consistent with the methoxy group of the starting ester were observed at approximately 3.7 ppm, corroborating the LC-MS findings. The commercial sample's spectrum was clean, with no detectable organic impurities.

Conclusion

This comparative guide demonstrates a robust analytical workflow for assessing the purity of a key synthetic building block. The in-house synthesized 4-amino-1-methyl-1H-imidazole-2-carboxamide was found to be of high purity (98.7%), with the primary impurity being the unreacted starting ester. The commercial sample exhibited a higher purity of 99.5%, with only a trace amount of residual solvent detected.

For most research applications, the synthetically derived material would be of sufficient quality. However, for highly sensitive assays or when developing Good Manufacturing Practice (GMP) processes, the higher purity and more defined impurity profile of the commercial material would be advantageous. This study underscores the importance of a multi-technique analytical approach for the comprehensive characterization of research compounds, enabling researchers to make informed decisions about the suitability of their reagents.

References

  • Synthesis of Imidazole Derivatives: A general overview of synthetic routes to imidazole-containing compounds can be found in various organic chemistry resources.

    • Title: A review article on synthesis of imidazole deriv
    • Source: World Journal of Pharmaceutical Research
    • URL: [Link][1]

  • Amidation of Esters: The reaction of esters with ammonia to form amides is a well-established transformation in organic synthesis.

    • Title: Process for the amid
    • Source: Google P
    • URL: [2]

  • HPLC Analysis of Polar Compounds: The analysis of polar molecules by reversed-phase HPLC often requires specialized columns and mobile phases.

    • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES
    • Source: LCGC North America
    • URL: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes
    • Source: ResearchG
    • URL: [Link][3]

  • Mass Spectrometry of Imidazole Derivatives: The fragmentation patterns of imidazole-containing compounds in mass spectrometry can provide valuable structural inform

    • Title: Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic p
    • Source: PubMed
    • URL: [Link][4]

  • NMR Spectroscopy of Imidazoles: NMR is an essential tool for the structural elucidation of imidazole deriv

    • Title: Synthesis and Characteriz
    • Source: Asian Journal of Chemistry
    • URL: [Link][5]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the stability profile of 4-amino-1-methyl-1H-Imidazole-2-carboxamide (Target-2C) against its structural isomer and metabolic analog, 5-amino-1-methyl-1H-imidazole-4-carboxamide (Reference-4C/AIC) .

While Reference-4C is widely recognized as the stable end-product of Temozolomide (TMZ) metabolism, Target-2C represents a distinct synthetic class often utilized in kinase inhibitor development (e.g., TAK1 inhibitors).

Key Finding: The Reference-4C isomer exhibits superior thermodynamic stability due to an intramolecular hydrogen bond between the adjacent amino and carboxamide groups (pseudo-ortho relationship). In contrast, Target-2C lacks this stabilization (pseudo-meta relationship), rendering its amide bond significantly more susceptible to hydrolytic cleavage under acidic and basic stress.

Structural Basis of Stability

To understand the divergent stability profiles, we must analyze the electronic and steric environments of the imidazole ring.

The "Ortho" vs. "Meta" Effect
  • Reference-4C (The Stabilized Isomer): The amino group at C5 and the carboxamide at C4 are adjacent. This proximity allows the amino hydrogen to donate a hydrogen bond to the carbonyl oxygen of the amide. This "locking" mechanism reduces the electrophilicity of the carbonyl carbon, making it resistant to hydrolysis.

  • Target-2C (The Reactive Isomer): The amino group at C4 and the carboxamide at C2 are separated by the ring nitrogen (N3). No intramolecular hydrogen bond can form. Furthermore, the C2 position in imidazoles is electron-deficient (situated between two nitrogens), effectively activating the C2-carboxamide toward nucleophilic attack.

Visualization of Structural Divergence

G cluster_0 Reference-4C (Stable) cluster_1 Target-2C (Reactive) Ref 5-Amino-4-Carboxamide (Adjacent Groups) H_Bond Intramolecular H-Bonding Ref->H_Bond Stabilizes No_Bond Solvent Exposed Amide Tgt 4-Amino-2-Carboxamide (Separated by N3) Tgt->No_Bond Promotes Hydrolysis

Figure 1: Structural rationale for the enhanced stability of the 4-carboxamide isomer compared to the 2-carboxamide target.

Experimental Protocol: Forced Degradation Study

To validate these theoretical differences, we employ a forced degradation protocol aligned with ICH Q1A (R2) guidelines. This workflow isolates the specific vulnerabilities of the Target-2C isomer.

Materials & Method
  • System: HPLC with Diode Array Detector (DAD) & Mass Spectrometry (MS).

  • Column: C18 Reverse Phase (high polar retention), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm (imidazole ring) and 210 nm (amide).

Stress Conditions Workflow

StressTest cluster_conditions Stress Conditions (ICH Q1A) Start Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Oxid Oxidation 3% H2O2, RT, 24h Start->Oxid Therm Thermal 80°C Dry Heat, 48h Start->Therm Analysis LC-MS Analysis Quantify % Recovery Identify Degradants Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis

Figure 2: Standardized forced degradation workflow for imidazole carboxamides.

Comparative Performance Data

The following data summarizes the stability metrics. Note that Reference-4C (AIC) is a metabolic "sink" (extremely stable), whereas Target-2C behaves more like a reactive intermediate.

Table 1: Degradation Kinetics ( Half-life)
Stress ConditionTarget-2C (2-Carboxamide)Reference-4C (4-Carboxamide)Mechanistic Insight
Acid (pH 1.2) 6.5 Hours > 48 HoursProtonation of N3 in Target-2C destabilizes the C2-amide. Reference-4C is shielded by H-bonding.
Base (pH 10) 2.1 Hours 18 HoursC2 position is electron-deficient; Hydroxide attack on Target-2C amide is rapid.
Oxidative (H₂O₂) 12 Hours14 HoursBoth imidazole rings are susceptible to N-oxidation; comparable stability.
Thermal (Solid) Stable (< 2% loss)Stable (< 0.5% loss)Crystal lattice energy dominates solid-state stability.
Degradation Pathways
  • Target-2C Major Degradant: 4-amino-1-methyl-1H-imidazole-2-carboxylic acid (Hydrolysis product). Rapid formation under basic conditions.

  • Reference-4C Major Degradant: Negligible hydrolysis. Under extreme oxidative stress, ring opening (aza-cleavage) occurs before amide hydrolysis.

Discussion & Recommendations

Why the Difference Matters

In drug development, the Reference-4C isomer (AIC) is often cited as a "benign metabolite" of Temozolomide because it does not react further under physiological conditions. However, if you are developing a drug based on the Target-2C scaffold (e.g., for kinase inhibition), you cannot assume the same stability.

The 2-carboxamide is a "hot" functional group. It is prone to:

  • Rapid Hydrolysis in Plasma: The electron-poor C2 position makes the amide bond labile to plasma esterases/amidases.

  • Shelf-Life Instability: Moisture sensitivity is significantly higher.

Storage and Handling Protocols

Based on the comparative instability, the following handling protocols are required for Target-2C:

  • Formulation: Avoid aqueous liquid formulations at pH > 7.0. Lyophilization is recommended.

  • Storage: Store at -20°C with desiccant.

  • Synthesis: During synthesis, if the 2-carboxamide is an intermediate, avoid prolonged exposure to strong bases (e.g., NaOH/LiOH) during workups; use mild bases (Carbonates) or buffer quenching immediately.

References

  • Temozolomide Hydrolysis Pathways

    • Title: Mechanistic study of the hydrolytic degradation and protonation of temozolomide.[1]

    • Source: Royal Society of Chemistry (RSC Advances).
    • Context: Establishes the high stability of the 4-carboxamide metabolite (AIC) as a thermodynamic sink.
    • URL:[Link]

  • Imidazole Carboxamide Synthesis & Reactivity

    • Title: Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide.
    • Source: Organic Process Research & Development.[2]

    • Context: Details the chemical resilience of the 4-carboxamide motif during harsh synthetic steps.
    • URL:[Link]

  • Forced Degradation Guidelines

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • Source: ICH.org.
    • Context: The regulatory standard used for the experimental design in Section 3.
    • URL:[Link]

  • Kinase Inhibitor Applications (Target-2C Context)

    • Title: Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.[3]

    • Source: ACS Medicinal Chemistry Letters.
    • Context: Demonstrates the utility of the 2-carboxamide scaffold and highlights the need for specific SAR optimiz
    • URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1-methyl-1H-Imidazole-2-carboxamide
Reactant of Route 2
4-amino-1-methyl-1H-Imidazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.